2,3-Dibromoanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUOJHYDIKYRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474715 | |
| Record name | 2,3-Dibromoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95970-22-2 | |
| Record name | 1,2-Dibromo-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95970-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3-Dibromoanisole (CAS Number: 95970-22-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromoanisole, identified by the CAS number 95970-22-2, is a halogenated aromatic compound.[1][2] As a substituted anisole, its physicochemical properties are of significant interest in organic synthesis and medicinal chemistry, where it can serve as a versatile building block for more complex molecules. The precise positioning of the two bromine atoms and the methoxy group on the benzene ring imparts specific characteristics that influence its reactivity, solubility, and potential applications in drug discovery and materials science.
This technical guide provides a comprehensive overview of the core physical properties of this compound, offering experimentally determined data and outlining the methodologies for their validation. The aim is to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this compound.
Core Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of a compound is crucial for its application in a laboratory setting. These properties dictate storage conditions, purification methods, and appropriate analytical techniques.
| Property | Value | Source |
| CAS Number | 95970-22-2 | [1][2][3] |
| IUPAC Name | 1,2-dibromo-3-methoxybenzene | [2] |
| Synonyms | This compound | [1][2] |
| Molecular Formula | C₇H₆Br₂O | [2] |
| Molecular Weight | 265.93 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 44-45 °C | |
| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg |
Experimental Determination of Physical Properties
The accurate determination of physical properties is paramount for the reliable use of a chemical compound. The following sections detail the experimental protocols for measuring the melting and boiling points of this compound, presented as self-validating systems to ensure data integrity.
Melting Point Determination: A Workflow for Purity and Identity
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically ≤ 1 °C) is characteristic of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
-
Sample Preparation: A small, dry sample of this compound is finely powdered. This ensures uniform heat distribution within the sample.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is essential for accurate measurement.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus. The calibration of the apparatus with known standards is a crucial step for a self-validating system, ensuring the accuracy of the temperature reading.
-
Heating Rate: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (44-45 °C). The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
-
Validation: The experiment should be repeated at least twice to ensure reproducibility. The obtained melting point range can be compared against the literature value (44-45 °C) to confirm the identity and assess the purity of the compound.
Diagram of the Melting Point Determination Workflow
Caption: Workflow for the determination and validation of the melting point of this compound.
Boiling Point Determination at Reduced Pressure
For compounds with high boiling points, such as this compound, determination at atmospheric pressure can sometimes lead to decomposition. While the literature provides a value at 760 mmHg, distillation under reduced pressure is a common and often necessary purification and characterization technique.
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All glass joints should be properly sealed to maintain a vacuum.
-
Sample and Boiling Chips: The this compound sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is gradually reduced to the desired level. The system should be checked for leaks.
-
Heating: The flask is heated gently using a heating mantle. The temperature is gradually increased until the liquid begins to boil.
-
Equilibrium and Measurement: The temperature is recorded when the vapor condensation ring on the thermometer bulb is in equilibrium with the distilling liquid. This temperature is the boiling point at the recorded pressure.
-
Data Correction (Optional): If the boiling point is determined at a pressure other than 760 mmHg, a nomograph can be used to estimate the boiling point at atmospheric pressure for comparison with the literature value.
Significance of Physical Properties in Research and Drug Development
-
Purity Assessment: As discussed, the melting point is a primary indicator of the purity of a solid compound. In drug development, compound purity is a critical parameter that can affect biological activity and toxicity.
-
Solubility and Formulation: While not quantitatively determined in the initial searches, the non-polar nature of the aromatic ring and the presence of halogens suggest that this compound is likely to have low solubility in aqueous media and good solubility in organic solvents. This is a crucial consideration for reaction conditions and for the formulation of any potential drug candidate.
-
Purification Techniques: Knowledge of the melting and boiling points guides the choice of purification methods. A solid with a distinct melting point can be purified by recrystallization, while a high-boiling liquid is amenable to distillation, potentially under reduced pressure.
-
Structural Elucidation: The physical properties, in conjunction with spectroscopic data (NMR, IR, MS), provide a complete picture of the compound's identity and structure, which is the foundation of any chemical research.
Conclusion
This technical guide has presented the core physical properties of this compound (CAS 95970-22-2), with a focus on its melting and boiling points. By providing not only the experimental data but also the underlying principles and protocols for their determination, this document aims to serve as a valuable resource for scientists and researchers. A thorough understanding and application of these fundamental physical properties are essential for the successful use of this compound in organic synthesis, drug discovery, and the broader field of chemical sciences.
References
A Technical Guide to the Molecular Structure of 2,3-Dibromoanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2,3-dibromoanisole (CAS No. 95970-22-2), a key aromatic intermediate in synthetic chemistry. The document delineates its physicochemical properties, details a robust synthetic protocol, and offers an in-depth structural elucidation using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between experimental choices and outcomes, providing a trustworthy, self-validating framework for its synthesis and characterization. This document is intended to serve as an authoritative resource for scientists leveraging this molecule in fine chemical synthesis and drug discovery.
Introduction
This compound, systematically named 1,2-dibromo-3-methoxybenzene, is a disubstituted aromatic ether. Its structure, featuring a methoxy group and vicinal bromine atoms on a benzene ring, imparts a unique combination of steric and electronic properties. The methoxy group is an activating, ortho, para-directing group in electrophilic aromatic substitution, while the bulky bromine atoms introduce significant steric hindrance and serve as versatile synthetic handles for cross-coupling reactions. This makes this compound a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding its precise molecular structure is paramount for predicting its reactivity and designing efficient synthetic pathways.
Physicochemical and Safety Data
A summary of the key computed and experimental properties of this compound is presented below.[1]
| Property | Value | Source |
| IUPAC Name | 1,2-dibromo-3-methoxybenzene | Computed by LexiChem[1] |
| CAS Number | 95970-22-2 | CAS Common Chemistry[1] |
| Molecular Formula | C₇H₆Br₂O | PubChem[1] |
| Molecular Weight | 265.93 g/mol | PubChem[1] |
| Monoisotopic Mass | 263.87854 Da | Computed by PubChem[1] |
| Appearance | White to off-white solid | Generic Data |
| Topological Polar Surface Area | 9.2 Ų | Computed by Cactvs[1] |
| XLogP3 | 3.6 | Computed by XLogP3[1] |
Safety Profile: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this compound.[2][3] Work should be performed in a well-ventilated fume hood.[4]
Synthesis and Mechanistic Considerations
The synthesis of dibromoanisoles is typically achieved through the electrophilic bromination of anisole. The methoxy group's directing effect leads to initial bromination at the para position, followed by substitution at one of the ortho positions. Achieving the 2,3-dibromo isomer requires specific strategies to overcome the thermodynamic preference for 2,4- and 2,6-disubstitution.
A common approach involves the direct bromination of anisole using elemental bromine (Br₂), often with a Lewis acid catalyst like iron(III) bromide (FeBr₃).[5] Controlling the reaction stoichiometry and temperature is critical to favor dibromination over mono- or tri-bromination. The reaction of monobromoanisoles to 2,4-dibromoanisole can take from 30 minutes to two days to complete.[6] Alternative, safer brominating agents like N-bromosuccinimide (NBS) can also be employed.[5]
A generalized workflow for the synthesis and purification is depicted below.
Caption: Generalized workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of Dibromoanisoles
This protocol is illustrative for the synthesis of dibromoanisoles and requires optimization for specific isomers.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve anisole (1 eq.) in a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of elemental bromine (2.1 eq.) in the same solvent via the dropping funnel over 1-2 hours. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and minimize the formation of undesired by-products like 2,4,6-tribromoanisole.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).[7]
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the this compound isomer.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and MS analysis.
Molecular Structure Elucidation
The definitive structure of this compound is established through the combined interpretation of various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm) and one signal in the aliphatic region for the methoxy group (~3.9 ppm).
-
Methoxy Protons (OCH₃): A singlet integrating to 3 protons.
-
Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet or as distinct doublets and triplets, depending on the coupling constants. The proton at C4 will be a triplet (or doublet of doublets), coupled to the protons at C5 and C6. The protons at C5 and C6 will likely be doublets of doublets.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule.
-
Aromatic Carbons: Six signals in the range of ~110-160 ppm. The carbons directly attached to the electronegative bromine atoms (C2, C3) and the oxygen atom (C1) will be shifted downfield.
-
Methoxy Carbon: One signal around 55-60 ppm.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| OCH₃ | ~3.9 ppm (s, 3H) | ~56 ppm |
| C1-OCH₃ | - | ~155 ppm |
| C2-Br | - | ~115 ppm |
| C3-Br | - | ~120 ppm |
| C4-H | ~7.2 ppm (t) | ~128 ppm |
| C5-H | ~6.9 ppm (dd) | ~124 ppm |
| C6-H | ~7.5 ppm (dd) | ~130 ppm |
Note: The predicted chemical shifts are estimates. Actual experimental values may vary based on solvent and other conditions.
Caption: Correlation of the molecular structure with expected NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹)
-
C=C stretching (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region
-
C-O stretching (aryl ether): A strong, characteristic peak around 1250 cm⁻¹
-
C-Br stretching: Peaks in the fingerprint region, typically between 500-650 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
Molecular Ion Peak (M⁺): A cluster of peaks will be observed corresponding to the molecular ion. The pattern will be approximately 1:2:1 for the M⁺, [M+2]⁺, and [M+4]⁺ ions, respectively. For C₇H₆Br₂O, these would appear around m/z 264, 266, and 268.[1]
-
Fragmentation: Common fragmentation patterns would include the loss of the methyl group (-CH₃) or the entire methoxy group (-OCH₃).
Reactivity and Applications in Drug Development
The molecular structure of this compound is directly linked to its utility in organic synthesis.
-
Cross-Coupling Reactions: The two bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The differential reactivity of the bromine at C2 (more sterically hindered) versus C3 can sometimes be exploited for regioselective functionalization.
-
Lithiation/Grignard Formation: The bromine atoms can be converted into organometallic reagents through metal-halogen exchange, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SNAAr): While generally unreactive towards SNAAr, the presence of strong electron-withdrawing groups elsewhere on the ring (not present here) could activate the C-Br bonds.
In drug discovery, substituted anisoles and bromoaromatics are common scaffolds. This compound serves as a versatile starting material to build more complex, poly-substituted aromatic cores, which are frequently found in biologically active compounds. Its utility lies in its ability to introduce substituents at specific positions, allowing for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs.
Conclusion
This guide has provided a detailed examination of the molecular structure of this compound. Through a combination of synthesis, mechanistic reasoning, and multi-faceted spectroscopic analysis, its structure is unambiguously confirmed. The interplay between the methoxy group and the vicinal bromine atoms defines its physicochemical properties and its reactivity, establishing it as a valuable and versatile intermediate for researchers in synthetic chemistry and drug development. The protocols and data presented herein serve as a reliable, self-validating resource for the scientific community.
References
An In-depth Technical Guide to the Synthesis, Characterization, and Application of Dibromoanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the six isomers of dibromoanisole, offering a deep dive into their synthesis, distinct physicochemical and spectroscopic properties, and their applications as versatile building blocks in organic chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific principles that govern the experimental choices, ensuring a thorough understanding for professionals in research and development.
Introduction to Dibromoanisole Isomers
Dibromoanisole (C₇H₆Br₂O) exists in six positional isomers, each defined by the arrangement of two bromine atoms on the anisole (methoxybenzene) ring. The methoxy group (-OCH₃) is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution reactions.[1] This electronic influence is fundamental to the synthesis of specific isomers and also dictates their subsequent reactivity in synthetic applications. Understanding the unique characteristics of each isomer—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromoanisole—is critical for their effective use in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3]
Synthesis of Dibromoanisole Isomers
The primary route to synthesizing dibromoanisole isomers is the direct electrophilic bromination of anisole. The regioselectivity of this reaction is highly dependent on the choice of brominating agent, solvent, and catalyst.
Mechanism: Electrophilic Aromatic Substitution
The methoxy group activates the benzene ring towards electrophilic attack and directs incoming electrophiles (Br⁺) to the ortho (2- and 6-) and para (4-) positions. The reaction proceeds via a resonance-stabilized carbocation intermediate (sigma complex).[1] Careful control of stoichiometry and reaction conditions is necessary to achieve dibromination and to influence the ratio of the resulting isomers.[4]
Caption: Electrophilic bromination of anisole to yield 2,4-dibromoanisole.
Synthetic Protocols
Synthesis of 2,4-Dibromoanisole (Major Isomer)
The direct bromination of anisole typically yields 2,4-dibromoanisole as the major product due to the strong ortho-, para-directing nature of the methoxy group.[4]
-
Objective: To synthesize 2,4-dibromoanisole via direct bromination of anisole.
-
Materials: Anisole, Bromine (Br₂), Acetic Acid (solvent).
-
Protocol:
-
Dissolve anisole in glacial acetic acid within a reaction vessel equipped with a dropping funnel and a stirrer, maintaining a cool temperature (0-5°C) in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the anisole solution with continuous stirring. The reaction is exothermic and the temperature should be carefully monitored.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker of ice water. The crude 2,4-dibromoanisole will precipitate as a solid.
-
Filter the solid, wash with cold water and a dilute solution of sodium bisulfite to remove excess bromine.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,4-dibromoanisole.[2]
-
Synthesis of Other Isomers
Synthesizing other isomers often requires multi-step procedures starting from substituted precursors. For instance, obtaining the 2,6- or 3,5-isomer might involve strategies like using blocking groups or starting from a pre-brominated phenol followed by methylation.
Physicochemical Properties of Dibromoanisole Isomers
The position of the bromine atoms significantly influences the physical properties of the isomers, such as melting and boiling points, due to differences in molecular symmetry and intermolecular forces.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |
| 2,4-Dibromoanisole | 21702-84-1 | C₇H₆Br₂O | 265.93 | 61-63[5] | 101-106 / 1[5] |
| 2,5-Dibromoanisole | 60830-98-0 | C₇H₆Br₂O | 265.93 | 31-33 | 128-130 / 10 |
| 2,6-Dibromoanisole | 38603-09-7 | C₇H₆Br₂O | 265.93 | 48-50[3] | 242-243 / 760 |
| 3,4-Dibromoanisole | 62459-75-6 | C₇H₆Br₂O | 265.93 | 49-51 | 145-147 / 15 |
| 3,5-Dibromoanisole | 74137-36-3 | C₇H₆Br₂O | 265.93 | 41-43 | 134-136 / 11 |
| 2,3-Dibromoanisole | 53041-69-9 | C₇H₆Br₂O | 265.93 | 34-36 | 132-134 / 10 |
Data compiled from various chemical suppliers and databases.[3][5][6]
Spectroscopic Characterization and Isomer Differentiation
Spectroscopic techniques are indispensable for distinguishing between the various dibromoanisole isomers. The symmetry of each isomer results in a unique spectral fingerprint.[7]
Caption: Workflow for the separation and identification of dibromoanisole isomers.
¹H NMR Spectroscopy
The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum are highly diagnostic. For example, 2,4-dibromoanisole will show three distinct signals in the aromatic region, while the more symmetric 3,5-dibromoanisole will show only two.[8]
¹³C NMR Spectroscopy
The number of unique carbon environments is directly reflected in the ¹³C NMR spectrum. Symmetrical isomers will have fewer signals than asymmetrical ones. For instance, 2,5-dibromoanisole will exhibit 7 distinct carbon signals, whereas 3,5-dibromoanisole, with its C₂ᵥ symmetry, will show only 5 signals.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of functional groups and for distinguishing isomers based on the pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which is sensitive to the substitution pattern on the benzene ring.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight (m/z 264, 266, 268 in a characteristic 1:2:1 ratio due to the two bromine isotopes, ⁷⁹Br and ⁸¹Br). While the mass spectra of isomers are often similar, fragmentation patterns can sometimes provide clues to the substitution pattern.[7]
Reactivity and Applications in Organic Synthesis
The positions of the bromine atoms are the primary determinants of the isomers' utility in synthesis, especially in palladium-catalyzed cross-coupling reactions. The electronic environment and steric hindrance around the C-Br bonds influence the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.[10][11]
Palladium-Catalyzed Cross-Coupling Reactions
Dibromoanisole isomers are valuable substrates for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[10][12] The two bromine atoms allow for sequential or double couplings, enabling the synthesis of complex, multi-substituted aromatic compounds. For example, the 2,4-isomer can be selectively functionalized at the more reactive 4-position, followed by a second coupling at the more sterically hindered 2-position.
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2,4-Dibromoanisole
-
Objective: To demonstrate a selective cross-coupling reaction using 2,4-dibromoanisole.
-
Materials: 2,4-Dibromoanisole, Phenylboronic acid, Pd(PPh₃)₄ (catalyst), Potassium Carbonate (base), Toluene/Water (solvent system).
-
Protocol:
-
In a round-bottom flask, combine 2,4-dibromoanisole, phenylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100°C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product (4-bromo-2-phenylanisole) by column chromatography on silica gel.
-
Specific Applications of Isomers
-
2,4-Dibromoanisole: A key intermediate for creating conductive polymers and flame-retardant materials.[13] Its two reactive bromine atoms make it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2][4]
-
2,6-Dibromoanisole: Used as a building block in the production of dyes, fragrances, and specialty chemicals.[3] It also finds application in the synthesis of biologically active compounds in the pharmaceutical and agrochemical industries.[3]
-
3,5-Dibromoanisole: Its symmetric structure is exploited in the synthesis of ligands for metal catalysts and in the construction of complex molecular architectures where C₂ symmetry is desired.
Conclusion
The six isomers of dibromoanisole are not interchangeable reagents but are distinct chemical entities with unique properties and applications. Their synthesis, primarily through controlled electrophilic bromination, and their differentiation, through a combination of spectroscopic methods, are fundamental skills for the synthetic chemist. Their true value lies in their role as versatile precursors in modern synthetic chemistry, particularly in cross-coupling reactions, enabling the construction of a vast array of complex organic molecules for diverse industrial and research applications.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,4-DIBROMOANISOLE | 21702-84-1 [chemicalbook.com]
- 6. 3,5-Dibromoanisole | C7H6Br2O | CID 11021812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR spectrum [chemicalbook.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Reactivity and Stability of 2,3-Dibromoanisole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dibromoanisole (C₇H₆Br₂O) is a key aromatic building block whose synthetic value is defined by the distinct reactivity of its two bromine substituents, modulated by the activating and directing effects of the C1-methoxy group. This guide provides a comprehensive analysis of its stability, core reactivity patterns, and strategic applications in complex molecule synthesis. We will explore the principles of regioselective functionalization via metallation and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols. The narrative emphasizes the causality behind experimental choices, providing a framework for leveraging this versatile intermediate in pharmaceutical and materials science research.
Physicochemical Properties and Stability Profile
A foundational understanding of this compound's physical and chemical properties is essential for its effective handling, storage, and application in synthesis.
Key Properties
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 1,2-dibromo-3-methoxybenzene | [1] |
| CAS Number | 95970-22-2 | [1] |
| Molecular Formula | C₇H₆Br₂O | [1] |
| Molecular Weight | 265.93 g/mol | [1] |
| Appearance | Varies; often a solid or oil | N/A |
| XLogP3 | 3.6 | [1] |
Chemical and Thermal Stability
As an aryl halide, this compound exhibits considerable stability under standard laboratory conditions.[2] However, its reactivity profile necessitates an awareness of its limitations:
-
Thermal Stability: The compound is stable under normal heating conditions typical for organic reactions (e.g., reflux in THF, toluene). Formation of toxic gases, such as hydrogen bromide, is possible during intense heating or in case of fire.[3] High-temperature reactions (>200 °C) may lead to decomposition, a common characteristic of polyhalogenated aromatics.[4]
-
Chemical Stability: this compound is stable in the presence of mild acids and bases. However, it is incompatible with strong oxidizing agents.[3] The C-Br bonds are robust and do not typically undergo spontaneous cleavage but are susceptible to attack by strong nucleophiles under forcing conditions or, more commonly, by organometallic reagents and transition metal catalysts.[5][6]
-
Storage: To ensure long-term integrity, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is rooted in the differential reactivity of its C-Br bonds, which allows for selective and sequential functionalization. The methoxy group (-OCH₃) plays a pivotal role, influencing the electronic and steric environment of the aromatic ring.
Guiding Principles: The Influence of the Methoxy Group
The -OCH₃ group is a powerful ortho-, para- directing group due to its ability to donate electron density to the aromatic ring via resonance (+R effect).[7] In this compound, this has two critical consequences:
-
Activation of the Ring: It increases the ring's nucleophilicity, making it more susceptible to certain reactions compared to dibromobenzene.
-
Directing Metallation: It is a potent ortho-directing group for lithiation, a key reaction for selective functionalization.
Regioselective Metallation: The Halogen-Lithium Exchange
One of the most powerful strategies for functionalizing this compound is the halogen-lithium exchange reaction. This process is highly regioselective due to the directing influence of the methoxy group.
Causality of Selection: The methoxy group's oxygen atom can coordinate with the lithium atom of an alkyllithium reagent (e.g., n-BuLi, t-BuLi), delivering it preferentially to the proximal ortho position (C2).[8] This directed ortho-metallation results in a selective exchange of the C2-bromine atom for lithium, even at very low temperatures (-78 °C), leaving the C3-bromine intact.[9] This generates a key intermediate, (3-bromo-2-methoxyphenyl)lithium, which can be trapped with a wide range of electrophiles.
References
- 1. This compound | C7H6Br2O | CID 11958056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. chemdmart.com [chemdmart.com]
- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Aryl halide - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Introduction: A Tale of Two Isomers and Strategic Synthesis
An In-Depth Technical Guide to the Formation Mechanism of 2,3-Dibromoanisole
In the landscape of organic synthesis, the preparation of substituted aromatic compounds is a foundational pillar. However, the regiochemical outcome of these reactions is governed by a strict set of electronic and steric rules. The case of this compound presents a fascinating challenge that elegantly illustrates the limitations of direct electrophilic substitution and underscores the necessity of multi-step strategic synthesis. While the bromination of anisole readily yields 2,4- and 2,6-dibromoanisole, the 2,3-isomer is conspicuously absent. This guide provides an in-depth exploration of the formation mechanism of this compound, not by a flawed direct approach, but through a robust and logical multi-step pathway. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and explain the causality behind the required synthetic strategy, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: The Rationale – Why Direct Electrophilic Bromination of Anisole Fails
To appreciate the elegance of the correct synthetic route, one must first understand why the most apparent path is a dead end. The direct bromination of anisole is a classic example of electrophilic aromatic substitution (EAS). The outcome is dictated by the powerful influence of the methoxy (-OCH₃) group.
The Guiding Hand of the Methoxy Group
The methoxy group is a potent activating, ortho-, para-directing substituent. This is due to two primary effects:
-
Resonance Effect (+R): The lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the carbons ortho and para to the methoxy group. This makes these positions significantly more nucleophilic and thus more susceptible to attack by an electrophile (like Br⁺).
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density through the sigma bond. However, the resonance effect is far more dominant, leading to the overall activation of the ring.
This means the first bromination of anisole overwhelmingly produces a mixture of 4-bromoanisole (major product due to less steric hindrance) and 2-bromoanisole (minor product).
The Second Bromination: A Compounding Problem
Attempting a second bromination on the resulting monobromoanisole mixture does not lead to the 2,3-isomer. The directing effects of the two substituents must now be considered:
-
Methoxy Group (-OCH₃): Still a strong activating, ortho-, para-director.
-
Bromo Group (-Br): A deactivating, but also ortho-, para-director (due to its lone pairs participating in resonance).
In 4-bromoanisole, the powerful -OCH₃ group directs the next electrophile to its ortho positions (C2 and C6). The -Br group also directs to its ortho positions (C3 and C5). The activating -OCH₃ group's influence is dominant, leading to bromination at the C2 position, resulting in 2,4-dibromoanisole .
In 2-bromoanisole, the -OCH₃ group directs to C4 and C6, while the -Br group directs to C3 and C5. The strongest activation is at the C4 position, again leading to 2,4-dibromoanisole . Therefore, direct double bromination of anisole leads decisively to other isomers, but not this compound.
Part 2: The Strategic Solution – A Multi-Step Synthesis via the Sandmeyer Reaction
Since the desired 2,3-substitution pattern cannot be achieved through direct electrophilic attack on the anisole ring, a more strategic approach is required. The most reliable and field-proven method involves building the molecule with the desired substituents already in place and then using a powerful transformation to install the final bromine atom. This is accomplished via the Sandmeyer reaction , which allows for the conversion of an aromatic amino group into a halide.[1][2][3]
The overall workflow is a three-stage process:
-
Precursor Synthesis: Preparation of the key intermediate, 3-bromo-2-methoxyaniline .
-
Diazotization: Conversion of the primary amino group of the precursor into a diazonium salt.
-
Sandmeyer Displacement: Copper(I) bromide-mediated replacement of the diazonium group with a bromine atom to yield the final product.
Part 3: In-Depth Protocol – Synthesis of the Key Precursor (3-Bromo-2-methoxyaniline)
The success of the entire synthesis hinges on the efficient preparation of the starting material, 3-bromo-2-methoxyaniline. A highly effective method is the reduction of a commercially available nitro-compound.
Mechanism: Nitro Group Reduction
The reduction of an aromatic nitro group to a primary amine can be achieved with various reagents. A classic and robust method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium. Iron powder in aqueous acetic acid is particularly effective and economical. The reaction proceeds through a series of intermediates (nitroso, hydroxylamine) which are ultimately reduced to the amine. The iron is oxidized from Fe(0) to Fe(II) and/or Fe(III) species in the process.
Experimental Protocol: Synthesis of 3-Bromo-2-methoxyaniline
This protocol is adapted from a high-yield literature procedure.[4]
Table 1: Reagents and Conditions for Precursor Synthesis
| Reagent/Parameter | Formula/Value | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 2-Bromo-6-nitroanisole | C₇H₆BrNO₃ | 232.03 | 20.1 g | 1.0 |
| Iron Powder | Fe | 55.845 | 33.4 g | ~6.9 |
| Acetic Acid | CH₃COOH | 60.05 | 300 mL | - |
| Water | H₂O | 18.02 | 300 mL | - |
| Reaction Temperature | - | - | 80 °C | - |
| Reaction Time | - | - | 1.5 hours | - |
| Expected Yield | - | - | ~17.4 g (99%) | - |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-6-nitroanisole (20.1 g, 86.6 mmol), iron powder (33.4 g, 598 mmol), acetic acid (300 mL), and water (300 mL).
-
Reaction: Heat the heterogeneous mixture to 80 °C with vigorous stirring. Maintain this temperature for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the iron salts. Wash the filtered solid thoroughly with ethyl acetate and water.
-
Extraction: Combine all the organic layers from the filtrate and washes. Wash the combined organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acetic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting residue can be further purified by column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford 3-bromo-2-methoxyaniline as a yellow solid.
Part 4: In-Depth Protocol – The Sandmeyer Reaction
With the key precursor in hand, the final two transformations can be executed. The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling transformations not possible via other means.[5]
Mechanism: Diazotization and Radical-Nucleophilic Substitution
The process occurs in two distinct mechanistic stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable aryl diazonium salt. The low temperature is critical to prevent the premature decomposition of this intermediate.[3]
-
Copper-Catalyzed Displacement: The diazonium salt is added to a solution of copper(I) bromide. The mechanism is believed to be a radical-nucleophilic aromatic substitution (SRNAr).[1] A single electron is transferred from the copper(I) to the diazonium salt, releasing nitrogen gas (N₂) and forming an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for a Sandmeyer bromination.[6]
Table 2: Reagents and Conditions for Sandmeyer Reaction
| Reagent/Parameter | Formula/Value | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Molar Eq. |
| Diazotization | ||||
| 3-Bromo-2-methoxyaniline | C₇H₈BrNO | 202.05 | 2.02 g | 1.0 |
| Hydrobromic Acid (48%) | HBr | 80.91 | ~6 mL | ~5-6 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (in 2 mL H₂O) | 1.1 |
| Temperature | - | - | 0-5 °C | - |
| Sandmeyer Reaction | ||||
| Copper(I) Bromide | CuBr | 143.45 | 1.72 g | 1.2 |
| Hydrobromic Acid (48%) | HBr | 80.91 | ~4 mL | - |
| Temperature | - | - | 0 °C, then warm to RT, then 70-80 °C | - |
Step-by-Step Methodology:
-
Diazotization:
-
In a flask, dissolve 3-bromo-2-methoxyaniline (2.02 g, 10 mmol) in 48% hydrobromic acid (~6 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in cold water (2 mL).
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) bromide (1.72 g, 12 mmol) in 48% hydrobromic acid (~4 mL) and cool it to 0 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution.
-
Observe for the evolution of nitrogen gas. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Gently heat the reaction mixture to 70-80 °C for 30 minutes to ensure complete decomposition of the diazonium salt and drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash them sequentially with dilute NaOH solution (to remove acidic impurities) and then with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by flash column chromatography or distillation under reduced pressure to yield pure this compound.
-
Part 5: Process Validation and Field Insights
A robust protocol is one that anticipates and mitigates potential issues. In the Sandmeyer reaction, precise control is key to maximizing yield and minimizing byproducts.
-
Temperature Control: The most critical parameter is temperature during diazotization. If the temperature rises above 5-10 °C, the diazonium salt can prematurely decompose, often leading to the formation of the corresponding phenol (2-bromo-6-methoxyphenol in this case) as a major impurity.[6]
-
Acid Choice: Using HBr for both the diazotization and as the solvent for CuBr ensures a high concentration of bromide ions, which favors the desired bromination over other potential side reactions.
-
Protodeamination: A common side reaction is protodeamination, where the diazonium group is replaced by a hydrogen atom, leading to the formation of 2-bromoanisole. This can be minimized by ensuring efficient reaction with the CuBr reagent and avoiding sources of reducing agents.[6]
-
Purity of Reagents: The use of fresh, high-purity sodium nitrite is essential for a clean and complete diazotization.
Conclusion
The formation of this compound serves as an exemplary case study in synthetic organic chemistry, demonstrating that a target molecule's structure dictates the required synthetic strategy. The regiochemical rules of electrophilic aromatic substitution render the direct bromination of anisole an unviable route. Instead, a logical, multi-step synthesis is required. By starting with a precursor where the substituents are correctly positioned (2-bromo-6-nitroanisole), performing a robust nitro-group reduction to form the key 3-bromo-2-methoxyaniline intermediate, and executing a carefully controlled Sandmeyer reaction, the elusive this compound can be synthesized efficiently and in high purity. This strategic approach, grounded in a deep understanding of reaction mechanisms and directing group effects, is emblematic of the problem-solving and ingenuity central to modern chemical synthesis.
References
Introduction: The Case for a Theoretical Approach
An In-Depth Technical Guide to the Theoretical Study of 2,3-Dibromoanisole
This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind methodological choices. It serves as a roadmap for elucidating the structural, spectroscopic, and electronic properties of this molecule, thereby enabling predictions of its reactivity and potential biological interactions.
This compound is a halogenated aromatic compound with potential applications as a building block in organic synthesis and drug discovery. The strategic placement of two bromine atoms and a methoxy group on the benzene ring creates a unique electronic and steric environment. Understanding the fundamental properties of this molecule at an atomic level is crucial for predicting its behavior in chemical reactions and biological systems.
Theoretical studies, primarily through quantum chemical calculations, offer a powerful, non-experimental route to probe molecular characteristics. They allow for the determination of stable conformations, the prediction of spectroscopic signatures (such as IR and UV-Vis spectra), and the quantification of electronic properties that govern reactivity. This in-silico approach is indispensable for rational molecular design, enabling researchers to generate hypotheses and guide experimental work with greater efficiency and insight. This guide outlines the key theoretical protocols necessary to build a complete computational profile of this compound.
Part 1: Molecular Geometry and Conformational Landscape
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This optimized geometry serves as the foundation for all subsequent calculations.
Causality in Method Selection
For organic molecules like this compound, Density Functional Theory (DFT) provides an excellent balance of computational accuracy and efficiency. The B3LYP functional is a widely-used hybrid functional that often yields reliable geometries for a broad range of molecules. Combining this with a Pople-style basis set, such as 6-311++G(d,p), ensures sufficient flexibility to accurately describe the electron distribution, including the diffuse functions (++) important for lone pairs and the polarization functions (d,p) necessary for describing bonding in detail.
Experimental Protocol: Geometry Optimization and Conformational Search
-
Initial Structure Construction: Build an initial 3D model of this compound using molecular modeling software.
-
Conformational Analysis: The primary degree of freedom is the rotation of the methoxy group. A Potential Energy Surface (PES) scan should be performed by systematically rotating the C2-C1-O-CH3 dihedral angle (see Figure 1 for atom numbering) in steps (e.g., 10-15 degrees) and calculating the single-point energy at each step. This identifies the global minimum energy conformation.
-
Full Geometry Optimization: Starting from the lowest-energy conformer identified in the PES scan, perform a full geometry optimization without constraints at the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Verification: Perform a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
Diagram: Computational Workflow for Geometry Optimization
Introduction: The Strategic Importance of Regiocontrolled Dibromoarenes
An In-Depth Technical Guide to 2,3-Dibromoanisole: Synthesis, Properties, and Applications
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Halogenated aromatic compounds, especially those bearing multiple bromine atoms, serve as exceptionally versatile synthetic intermediates. Their utility stems from the bromine atoms' capacity to act as reliable handles for a myriad of transformations, most notably in palladium-catalyzed cross-coupling reactions, which form the bedrock of complex molecule construction.
While several isomers of dibromoanisole are commonplace, this compound (CAS No. 95970-22-2) represents a more specialized, yet strategically important, building block. The adjacent (ortho) and meta positioning of the bromine atoms, under the electronic influence of the methoxy group, offers a unique reactivity profile for sequential and regioselective functionalization. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into the logical underpinnings of its synthesis, its physicochemical and spectroscopic characteristics, and its applications as a precursor to advanced molecular architectures.
PART 1: Discovery and Historical Context
The precise historical account of the first synthesis of this compound is not prominently documented in readily accessible chemical literature, suggesting it did not emerge from the foundational studies of aromatic bromination. Early investigations into the electrophilic bromination of anisole, dating back to the late 19th and early 20th centuries, consistently showed a strong preference for substitution at the para- and ortho-positions, yielding primarily 4-bromoanisole, 2-bromoanisole, and subsequently, 2,4-dibromoanisole. The methoxy group is a powerful ortho-, para-directing group, making the direct formation of the 2,3-isomer via this route mechanistically unfavorable.
Therefore, the "discovery" of this compound is intrinsically linked to the development of more sophisticated synthetic strategies that allow for non-intuitive substitution patterns. The advent of reactions like the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a powerful tool to install substituents at positions not accessible through direct electrophilic substitution.[1] Similarly, the Williamson ether synthesis, developed by Alexander Williamson in 1850, offered a reliable method to form ethers from phenols, enabling the conversion of a pre-functionalized phenol into the corresponding anisole.[2] It is through the application of these foundational reactions to appropriately substituted precursors that the logical synthesis of this compound was ultimately achieved.
PART 2: Strategic Synthesis Methodologies
The synthesis of this compound requires a multi-step approach to overcome the directing effects of the methoxy group. The two most logical and field-proven strategies begin with precursors where the desired 2,3-dibromo substitution pattern is already established: 2,3-Dibromophenol or 2,3-Dibromoaniline .
Methodology 1: Williamson Ether Synthesis from 2,3-Dibromophenol
This is arguably the most direct and efficient route, leveraging the nucleophilic character of a phenoxide to construct the ether linkage. The causality behind this choice is clear: the C-O bond formation is a robust and high-yielding reaction that preserves the existing aromatic substitution pattern.
Causality and Experimental Choices: The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 2,3-dibromophenol with a base, acts as a nucleophile.[3]
-
Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions. Its heterogeneous nature in solvents like acetone or acetonitrile simplifies workup, as it can be removed by simple filtration.
-
Methylating Agent: A highly reactive SN2 substrate is required. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are excellent choices due to the minimal steric hindrance at the methyl carbon. Methyl iodide is often preferred for its high reactivity.
-
Solvent: A polar aprotic solvent such as acetone or acetonitrile (ACN) is optimal. These solvents effectively solvate the potassium cation without solvating the phenoxide anion, thus maintaining its high nucleophilicity, a key requirement for an efficient SN2 reaction.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of phenol) to dissolve the starting material. To this solution, add finely powdered anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Methylating Agent: Begin vigorous stirring of the suspension. Add methyl iodide (1.5-2.0 eq) dropwise to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Workup: Cool the mixture to room temperature and filter off the solid potassium salts, washing the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude residue contains this compound.
-
Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash with a 5% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product. Further purification via column chromatography on silica gel can be performed if necessary.
Caption: Workflow for the synthesis of this compound via Williamson Ether Synthesis.
Methodology 2: Sandmeyer Reaction from 2,3-Dibromoaniline
This pathway is an excellent alternative, particularly if 2,3-dibromoaniline is a more accessible starting material. The Sandmeyer reaction provides a robust method for replacing an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[4] To obtain the anisole, a variation that yields a phenol (hydrolysis of the diazonium salt), followed by a Williamson ether synthesis as described above, is the most common sequence.
Causality and Experimental Choices:
-
Diazotization: The first step is the conversion of the primary amine to a diazonium salt. This requires a cold, acidic solution to stabilize the highly reactive diazonium intermediate.[5]
-
Acid: Hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) is used to create the acidic medium.
-
Nitrite Source: Sodium nitrite (NaNO₂) is the standard reagent used to generate the necessary nitrous acid (HNO₂) in situ.
-
Temperature Control: The reaction must be maintained at 0-5°C. At higher temperatures, the diazonium salt readily decomposes, leading to side products and reduced yields.[5]
-
-
Conversion to Phenol: The diazonium salt is then decomposed in the presence of water, typically with heating in an aqueous acidic solution, often with copper salts like copper(I) oxide or copper(II) nitrate to facilitate the hydrolysis. This step replaces the -N₂⁺ group with a hydroxyl group.[6]
-
Etherification: The resulting 2,3-dibromophenol is then methylated using the Williamson ether synthesis protocol described previously.
Part A: Sandmeyer Reaction (Aniline to Phenol)
-
Diazotization: In a beaker, dissolve 2,3-dibromoaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%) or sulfuric acid at 0-5°C using an ice-salt bath.
-
Nitrite Addition: While maintaining the low temperature and stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. The addition rate should be controlled to keep the temperature below 5°C. Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).
-
Diazonium Hydrolysis: In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid. Gently heat this solution.
-
Addition & Decomposition: Slowly and carefully add the cold diazonium salt solution to the hot copper salt solution. Vigorous evolution of nitrogen gas will occur.
-
Isolation of Phenol: After the gas evolution ceases, cool the reaction mixture and extract the 2,3-dibromophenol product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Purify as necessary.
Part B: Williamson Ether Synthesis
-
Proceed with the purified 2,3-dibromophenol using the Williamson ether synthesis protocol as detailed in Methodology 1.
Caption: Synthesis of this compound via a Sandmeyer-Williamson reaction sequence.
PART 3: Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized product.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 95970-22-2 | [6][7] |
| Molecular Formula | C₇H₆Br₂O | [6] |
| Molecular Weight | 265.93 g/mol | [6] |
| IUPAC Name | 1,2-dibromo-3-methoxybenzene | [6] |
| Appearance | Expected to be a solid at room temperature | [7] |
| Melting Point | 44-45 °C | [7] |
| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg (Predicted) | [7] |
| LogP | 3.46 (Predicted) | [7] |
Spectroscopic Data
While experimental spectra for this compound are not widely published in spectral databases, its expected spectroscopic signature can be reliably predicted based on its structure. This predicted data serves as a crucial reference for researchers synthesizing this compound.
¹H NMR Spectroscopy (Predicted) The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring, and one signal in the aliphatic region for the methoxy group protons.
-
~3.9 ppm (s, 3H): A singlet corresponding to the methoxy (-OCH₃) protons.
-
Aromatic Region (~6.8-7.6 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and triplets, reflecting their coupling patterns. The proton at C4 will likely be a triplet, coupled to the protons at C5 and the bromine at C3 (long-range). The protons at C5 and C6 will likely be doublets or doublets of doublets.
¹³C NMR Spectroscopy (Predicted) The broadband decoupled ¹³C NMR spectrum is expected to display seven distinct signals.
-
~56-62 ppm: Signal for the methoxy (-OCH₃) carbon.
-
~110-160 ppm: Six signals for the aromatic carbons. The carbons directly bonded to bromine (C2, C3) will appear further downfield, while the carbon bonded to the oxygen (C1) will be the most downfield of the aromatic signals.
Mass Spectrometry (MS) The mass spectrum provides definitive evidence of the molecular weight and the presence of two bromine atoms.
-
Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The spectrum will show three main peaks:
-
[M]⁺: (e.g., at m/z 264, for C₇H₆⁷⁹Br₂O)
-
[M+2]⁺: (e.g., at m/z 266, for C₇H₆⁷⁹Br⁸¹BrO) - This peak will be approximately twice the intensity of the M⁺ peak.
-
[M+4]⁺: (e.g., at m/z 268, for C₇H₆⁸¹Br₂O) - This peak will be approximately the same intensity as the M⁺ peak.
-
-
Fragmentation: Common fragmentation patterns would include the loss of a methyl radical (-CH₃) and subsequent loss of carbon monoxide (-CO).
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the functional groups present.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.
-
~1570-1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1250 cm⁻¹: Aryl-O-CH₃ asymmetric stretching.
-
~1050 cm⁻¹: Aryl-O-CH₃ symmetric stretching.
-
Below 800 cm⁻¹: C-Br stretching vibrations.
PART 4: Applications in Research and Development
This compound is a valuable, though specialized, building block for the synthesis of complex organic molecules. Its utility is primarily derived from the differential reactivity of its functional groups, which allows for selective, stepwise elaboration of the molecular scaffold.
1. Intermediate in Medicinal Chemistry: Halogenated aromatics are cornerstone building blocks in drug discovery.[8] The two bromine atoms on this compound can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic exploration of chemical space around the anisole core to build libraries of compounds for biological screening. For instance, its precursor, 2,3-dibromophenol, has been used to synthesize derivatives with potential antioxidant and anticancer activities, highlighting the value of this substitution pattern in bioactive molecules.[9]
2. Precursor for Substituted Biaryls and Heterocycles: The ability to perform sequential cross-coupling reactions is a key advantage. For example, one bromine atom could be reacted under one set of conditions (e.g., a Suzuki coupling with an arylboronic acid), leaving the second bromine intact for a subsequent, different transformation (e.g., a Sonogashira coupling with a terminal alkyne). This stepwise approach is fundamental to creating complex, unsymmetrical poly-aromatic systems and heterocycles, which are prevalent structures in many approved drugs and advanced materials.[4][10]
3. Use in Materials Science: Dibromoaromatic compounds are frequently used as monomers in the synthesis of conjugated polymers for organic electronics. While applications specific to the 2,3-isomer are not widely reported, related isomers like 2,4-dibromoanisole are used to create polymers for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[11] The 2,3-substitution pattern could lead to polymers with unique conformational and electronic properties due to the induced twisting of the polymer backbone.
PART 5: Safety and Handling
As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicology: While specific toxicological data for this compound is limited, related compounds like dibromophenols are known to be irritants and may be harmful if swallowed or absorbed through the skin. Assume the compound is toxic and handle accordingly.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound stands as a testament to the power of strategic, multi-step synthesis in accessing molecular architectures that are otherwise unattainable. While not a common commodity chemical, its value lies in the precise placement of its two bromine atoms, offering a platform for controlled, sequential functionalization. For the medicinal chemist or materials scientist, it is a building block that enables the deliberate and rational design of complex target molecules. This guide has outlined the logical basis for its synthesis via established and reliable methodologies, provided a framework for its characterization, and highlighted its potential as a key intermediate in the development of novel pharmaceuticals and functional materials.
References
- 1. Benzene, 2,4-dibromo-1-methoxy- [webbook.nist.gov]
- 2. 2,4-DIBROMOANISOLE(21702-84-1) IR Spectrum [m.chemicalbook.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895) [hmdb.ca]
- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR [m.chemicalbook.com]
- 6. This compound | C7H6Br2O | CID 11958056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:95970-22-2 | Chemsrc [chemsrc.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 11. 88377-29-1 | 2-Bromo-3-methoxybenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Methodological & Application
Application Notes & Protocols: Suzuki Coupling Reactions with 2,3-Dibromoanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2,3-Dibromoanisole in Suzuki Couplings
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[1] this compound emerges as a versatile building block in this context, offering two reactive sites for sequential or double functionalization. The strategic placement of the methoxy group introduces both steric and electronic biases, presenting a unique challenge and opportunity for achieving regioselective mono-arylation or exhaustive di-arylation. This guide provides a detailed exploration of the mechanistic principles and practical protocols for leveraging this compound in Suzuki coupling reactions, tailored for professionals in research and drug development.
The ability to selectively introduce different aryl groups at the C2 and C3 positions opens avenues for the synthesis of complex molecular architectures, including those with applications as advanced materials or pharmaceutical intermediates. Understanding the nuanced interplay of catalysts, ligands, bases, and reaction conditions is paramount to controlling the outcome of these transformations.
Mechanistic Insights: Controlling Regioselectivity
The core of the Suzuki coupling mechanism involves a catalytic cycle with a palladium complex, encompassing oxidative addition, transmetalation, and reductive elimination.[2] When employing a di-substituted substrate like this compound, the regioselectivity of the initial coupling is dictated by the relative rates of oxidative addition of the palladium(0) catalyst to the two distinct C-Br bonds.
Several factors influence this crucial step:
-
Electronic Effects: The electron-donating methoxy group (-OCH₃) at the C1 position influences the electron density of the aromatic ring. Through resonance, it increases the electron density at the ortho (C2) and para positions. This can affect the electrophilicity of the carbon atoms bonded to the bromine atoms, potentially making the C-Br bonds more or less susceptible to oxidative addition.
-
Steric Hindrance: The methoxy group exerts significant steric hindrance at the adjacent C2 position. This bulkiness can impede the approach of the palladium catalyst, potentially favoring oxidative addition at the less hindered C3 position.
-
Ligand Effects: The choice of phosphine ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition but can also amplify steric effects, thereby influencing regioselectivity. Conversely, less sterically demanding ligands might allow for coupling at the more hindered position.[3][4]
By carefully manipulating these factors, it is possible to steer the reaction towards a desired mono-arylated product or to facilitate a complete di-arylation.
Diagram: The Suzuki-Miyaura Catalytic Cycle
References
Formation of Grignard Reagents from 2,3-Dibromoanisole: A Detailed Guide to Synthesis and Application
Introduction: Navigating the Regioselectivity of Grignard Formation in Dihaloarenes
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful method for the synthesis of a vast array of organic compounds.[1][2] The formation of an organomagnesium halide (Grignard reagent) from an organic halide and magnesium metal is a pivotal step, the success of which dictates the outcome of subsequent reactions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a Grignard reagent from 2,3-dibromoanisole.
This guide will proceed with a detailed protocol based on this hypothesis, alongside a thorough discussion of the underlying principles, safety considerations, and analytical methods for characterization.
Theoretical Framework: Mechanism and Key Considerations
The formation of a Grignard reagent is an oxidative insertion of a magnesium atom into a carbon-halogen bond.[1] The reaction is believed to proceed via a radical mechanism on the surface of the magnesium metal. Key to a successful Grignard synthesis are the following considerations:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react readily with protic solvents, including water, to quench the reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction. Activation of the magnesium is crucial to expose a fresh, reactive metal surface.[4]
-
Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential. They not only dissolve the reagents but also stabilize the Grignard reagent by coordination.
-
Initiation: The reaction can sometimes be slow to start. Initiators such as iodine or 1,2-dibromoethane are often used to initiate the reaction.
Experimental Protocol: Synthesis of 2-bromo-3-methoxyphenylmagnesium bromide
This protocol details the steps for the preparation of the Grignard reagent from this compound, with the expectation of selective formation at the 3-position.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | --- |
| Magnesium Turnings | High Purity | Commercially Available | --- |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Dry over sodium/benzophenone still immediately before use. |
| Iodine | Crystal | Commercially Available | For activation. |
| 1,2-Dibromoethane | Reagent Grade | Commercially Available | Optional initiator. |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | For quenching and workup. |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | For drying. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Workflow Diagram
Caption: Workflow for the synthesis of the Grignard reagent from this compound.
Step-by-Step Procedure
-
Glassware Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the cooled flask. Gently heat the flask with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the magnesium, giving it a purplish-brown color. This indicates the activation of the magnesium surface.
-
Solvent Addition: Add a portion of anhydrous THF to the flask, enough to cover the magnesium turnings.
-
Substrate Preparation: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small amount (approximately 10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension. The reaction should initiate, which is indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and a slight increase in temperature, potentially leading to a gentle reflux of the THF. If the reaction does not start, gentle warming with a heating mantle or the addition of a few drops of 1,2-dibromoethane can be used to initiate it.
-
Addition of Substrate: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in an ice bath.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The solution should appear as a cloudy, greyish-brown suspension.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. The Grignard reagent is now ready for use in subsequent reactions. For determination of the yield, a small aliquot can be quenched.
Quenching and Work-up for Analysis
-
Take a known volume of the Grignard solution and add it to a pre-weighed flask containing an excess of a quenching agent, such as a standardized solution of iodine in THF or simply by dropwise addition to a cooled (0 °C) solution of 1 M HCl.
-
Extract the quenched mixture with diethyl ether.
-
Wash the organic layer with saturated sodium thiosulfate solution (if iodine was used for quenching) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be analyzed by GC-MS and NMR to confirm the structure and determine the yield.
Characterization and Analysis
The concentration of the prepared Grignard reagent should be determined before use. This can be achieved by titration. A common method involves back-titration with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.
Further characterization can be performed by trapping the Grignard reagent with a suitable electrophile, such as carbon dioxide to form the corresponding carboxylic acid, followed by spectroscopic analysis (NMR, IR, MS) of the product.
Safety Precautions
-
Fire Hazard: Grignard reactions are highly exothermic and often use flammable ether solvents. The reaction should be conducted in a fume hood, away from any sources of ignition.[5] A fire extinguisher suitable for chemical fires (e.g., dry powder or CO2) should be readily available.
-
Runaway Reactions: The initiation of a Grignard reaction can sometimes be delayed, leading to a buildup of the alkyl halide. When the reaction does start, it can proceed very rapidly and exothermically, causing the solvent to boil vigorously.[5] Slow and controlled addition of the halide is crucial. An ice bath should be kept on hand to cool the reaction if it becomes too vigorous.[5]
-
Anhydrous Conditions: The need for strictly anhydrous conditions cannot be overstated. The presence of water will not only quench the Grignard reagent but can also lead to the formation of flammable hydrogen gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction fails to initiate | Inactive magnesium (oxide layer) | Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings with a glass rod.[4] |
| Wet glassware or solvent | Ensure all glassware is flame-dried and solvents are rigorously anhydrous. | |
| Reaction is too vigorous | Addition of alkyl halide is too fast | Slow down the addition rate and use an ice bath to cool the reaction flask.[5] |
| Low yield of Grignard reagent | Incomplete reaction | Extend the reflux time after the addition of the alkyl halide. |
| Wurtz coupling side reaction | Use a more dilute solution of the alkyl halide and maintain a moderate reaction temperature. |
Conclusion
The formation of a Grignard reagent from this compound presents an interesting case of regioselectivity. Based on steric considerations, the formation of 2-bromo-3-methoxyphenylmagnesium bromide is the anticipated outcome. By following the detailed protocol outlined in this application note and adhering to the stringent safety precautions, researchers can reliably prepare this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture and the controlled addition of the substrate, is paramount for a successful and safe synthesis. Subsequent characterization and titration are essential to ensure the quality and concentration of the Grignard reagent before its use in further synthetic transformations.
References
- 1. youtube.com [youtube.com]
- 2. An Excess Electron Bound to Magnesium Halides and Basic Grignard Compounds (RMgX and RMgR, R = Me, Et, Ph; X = F, Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
Application Notes & Protocols: The Strategic Use of 2,3-Dibromoanisole in Modern Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of 2,3-dibromoanisole (CAS No. 95970-22-2), a versatile and strategically important building block in organic synthesis.[1] With two differentially reactive bromine atoms positioned ortho and meta to a methoxy group, this substrate offers a unique platform for regioselective transformations. These application notes are designed for researchers, medicinal chemists, and drug development professionals, detailing the causality behind experimental choices in key synthetic applications. We will cover its utility in palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates, supported by field-proven protocols, mechanistic diagrams, and authoritative references.
Introduction: A Building Block with Inbuilt Regiochemical Control
Dibromoaromatic compounds are foundational pillars in synthetic chemistry, enabling the construction of complex molecular architectures through sequential, selective functionalization.[2] this compound is a particularly valuable reagent due to the electronic and steric influence of the ortho-methoxy group, which modulates the reactivity of the two bromine atoms. This inherent differentiation allows for controlled, stepwise introduction of new functionalities, a critical advantage in multi-step syntheses of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide moves beyond simple procedural descriptions to elucidate the underlying principles that govern its reactivity, empowering scientists to rationally design synthetic routes and troubleshoot experimental challenges.
Physicochemical Properties of this compound
A clear understanding of the substrate's physical properties is essential for its effective handling and use in the laboratory.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Br₂O | [1] |
| Molecular Weight | 265.93 g/mol | [1] |
| IUPAC Name | 1,2-dibromo-3-methoxybenzene | [1] |
| CAS Number | 95970-22-2 | [1] |
| Appearance | Off-white to yellow solid/liquid | |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF); Insoluble in water. | [4] |
The Core Directive: Understanding Regioselectivity
The primary synthetic value of this compound lies in the ability to selectively functionalize one bromine atom over the other. This regioselectivity is governed by a combination of electronic and steric effects.[5]
-
Electronic Effects : The methoxy (-OCH₃) group is an ortho-, para-director and an activating group via resonance, but it is also inductively withdrawing. The bromine at the C2 position (ortho to -OCH₃) experiences a stronger inductive pull and steric hindrance.
-
Steric Effects : The C2-bromine is sterically more hindered than the C3-bromine due to its proximity to the methoxy group. This steric bulk can impede the approach of a bulky catalyst or reagent.[5]
In many palladium-catalyzed cross-coupling reactions, oxidative addition is the rate-determining step. The C3-Br bond is generally more susceptible to oxidative addition than the sterically hindered and electronically influenced C2-Br bond. This allows for selective mono-functionalization at the C3 position.
References
Application Notes & Protocols: 2,3-Dibromoanisole as a Versatile Precursor in Modern Pharmaceutical Synthesis
Abstract: This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2,3-dibromoanisole in the synthesis of complex pharmaceutical intermediates. We explore its chemical properties, key synthetic transformations—including palladium-catalyzed cross-coupling and directed lithiation—and provide detailed, field-proven protocols. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methodologies. A practical case study illustrates the integration of these protocols in the synthesis of a scaffold relevant to GPR55 receptor modulators, a promising therapeutic target.
Introduction: The Strategic Value of this compound
This compound (1,2-dibromo-3-methoxybenzene) is an aromatic organic compound whose value in pharmaceutical synthesis lies in its specific arrangement of functional groups.[1] The methoxy group (-OCH₃) acts as a mild activating group and a directing element in electrophilic aromatic substitution and lithiation reactions. The two bromine atoms, positioned ortho and meta to the methoxy group, serve as versatile synthetic handles. This unique substitution pattern allows for selective and sequential functionalization, making it an ideal starting material for building the complex molecular architectures required for novel drug discovery.
The bromine atoms are amenable to a wide range of powerful bond-forming reactions, most notably palladium-catalyzed cross-couplings and metal-halogen exchange, providing access to a diverse array of more complex intermediates.[2][3] While many dibromoanisole isomers are used in synthesis, the 2,3-isomer offers a distinct reactivity profile for creating specific substitution patterns on the benzene ring.
Physicochemical and Safety Profile
A thorough understanding of the precursor's properties is fundamental to its effective and safe use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Br₂O | [1] |
| Molecular Weight | 265.93 g/mol | [1] |
| CAS Number | 95970-22-2 | [1] |
| IUPAC Name | 1,2-dibromo-3-methoxybenzene | [1] |
| Appearance | Not specified, likely a solid or liquid | |
| Boiling Point | Not specified | |
| Solubility | Expected to be insoluble in water, soluble in common organic solvents. |
Critical Safety & Handling Protocols
This compound, like other halogenated aromatic compounds, requires careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][5]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[4][5]
-
Exposure Prevention: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. If skin irritation occurs or if eyes are affected, seek immediate medical attention.[4][6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5][6]
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods in medicinal chemistry for the formation of carbon-carbon bonds.[3][8] It allows for the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[2] The bromine atoms on this compound are excellent electrophilic partners for this transformation.
Mechanistic Principle & Causality
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
The choice of ligand on the palladium catalyst is critical; it influences catalyst stability, reactivity, and substrate scope. The base is essential for the transmetalation step, and the solvent system is chosen to ensure all components remain in solution.
Protocol: Selective Mon-Arylation via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the selective coupling at one of the bromine positions. The C2-Br bond is generally more sterically hindered, which can sometimes be exploited for selective reaction at the C3-Br position, although a mixture of products is possible.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Inert Atmosphere: Assemble a round-bottom flask with a magnetic stir bar and condenser. Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Briefly remove the gas inlet and add the Pd(PPh₃)₄ catalyst (0.03 - 0.05 eq).
-
Solvent Addition: Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Core Synthetic Application: Directed Lithiation & Functionalization
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. The methoxy group in this compound is a potent directing group, capable of coordinating with an organolithium reagent (like n-butyllithium) and directing deprotonation to an adjacent position.[9] However, the presence of bromine atoms introduces the possibility of metal-halogen exchange, which is often faster than deprotonation. This protocol focuses on metal-halogen exchange followed by electrophilic quench.
Mechanistic Principle & Causality
When this compound is treated with a strong organolithium base at low temperature, the lithium reagent will preferentially exchange with one of the bromine atoms to form an aryllithium intermediate. This highly reactive species can then act as a potent nucleophile, attacking a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to form a new carbon-carbon or carbon-heteroatom bond.
Causality:
-
Low Temperature (-78 °C): This is critical to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate or reaction with the solvent (e.g., THF).
-
Strong Base (n-BuLi/t-BuLi): Required for efficient metal-halogen exchange.[10]
-
Aprotic Solvent (THF/Ether): Necessary to prevent quenching of the organolithium reagent.
Protocol: Lithiation and Quench with an Electrophile
This protocol provides a general method for functionalizing this compound via lithium-bromine exchange.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Schlenk flask, syringes, magnetic stirrer, low-temperature bath (dry ice/acetone)
Procedure:
-
Setup: Assemble a Schlenk flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Substrate Solution: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.
-
Electrophilic Quench: Add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise to the aryllithium solution at -78 °C.
-
Warming: Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
Workflow Diagram: Lithiation and Electrophilic Quench
Caption: Experimental workflow for lithiation and electrophilic quench.
Case Study: Synthesis of a GPR55 Modulator Scaffold
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for various conditions, including neuropathic pain, inflammation, and cancer.[11] Potent and selective modulators are in high demand, with scaffolds like 3-benzylquinolin-2(1H)-one showing significant promise as GPR55 agonists.[12][13][14] Here, we propose a synthetic route to a key intermediate for this class of compounds, starting from this compound.
Synthetic Strategy & Reaction Scheme
Our strategy involves a sequential functionalization of this compound. First, a Suzuki coupling introduces an aryl group that will become part of the quinolinone core. Second, a lithiation-carboxylation sequence installs a carboxylic acid, which is a precursor to the amide bond in the final ring system.
Caption: Proposed synthesis of a GPR55 modulator intermediate.
Integrated Protocol
Step 1: Synthesis of 3-Bromo-2-aryl-1-methoxybenzene (Intermediate A)
-
Follow the Suzuki-Miyaura coupling protocol described in Section 2.2, using this compound and the appropriate arylboronic acid (e.g., 2-aminophenylboronic acid, which would require protection of the amine). Purify the product carefully to be used in the next step.
Step 2: Synthesis of 2-Aryl-3-methoxybenzoic Acid (Target Intermediate)
-
Follow the lithiation protocol described in Section 3.2, using Intermediate A as the starting material.
-
For the electrophilic quench (Procedure step 5), instead of adding a liquid electrophile, bubble dry carbon dioxide (CO₂) gas through the solution of the aryllithium intermediate at -78 °C for 1-2 hours.
-
For the workup (Procedure step 7), after quenching with NH₄Cl, acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylate. Extract the product with ethyl acetate. The workup will now involve separating the desired acidic product from neutral impurities.
This carboxylic acid intermediate is a valuable building block. It can undergo further transformations, such as amide coupling followed by intramolecular cyclization, to form the desired tricyclic quinolinone core of the GPR55 modulator.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex pharmaceutical molecules. Its distinct substitution pattern allows for strategic and regioselective functionalization through robust and well-established synthetic methods like palladium-catalyzed cross-coupling and directed lithiation. The protocols and workflows detailed in this guide provide a solid foundation for researchers to leverage the synthetic potential of this compound in their drug discovery programs. By understanding the causality behind the experimental conditions, scientists can confidently apply and adapt these methods to construct novel and pharmacologically active compounds.[15][16][17]
References
- 1. This compound | C7H6Br2O | CID 11958056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemdmart.com [chemdmart.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DEVELOPMENT OF NOVEL GPR55 LIGANDS AND GPR55/CB2R MULTITARGET MODULATORS FOR NEURODEGENERATIVE DISEASES [tesidottorato.depositolegale.it]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmacologically active derivatives: Topics by Science.gov [science.gov]
- 17. Research on pharmacologically active natural products at the Department of Pharmacognosy, Uppsala University - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol: Regioselective Lithiation of 2,3-Dibromoanisole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Lithiated 2,3-Dibromoanisole
The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules with applications ranging from pharmaceuticals to materials science. This compound serves as a valuable starting material, offering multiple sites for synthetic elaboration. The ability to selectively introduce a lithium atom at a specific position on this scaffold unlocks a powerful toolkit for subsequent carbon-carbon and carbon-heteroatom bond formation. This application note provides a detailed protocol for the regioselective lithiation of this compound, focusing on the principles of directed ortho-metalation (DoM) to achieve high selectivity and yield.
The methoxy group in this compound acts as a powerful directed metalation group (DMG), guiding the lithiation to the C2 position, ortho to the methoxy substituent. This is achieved through the coordination of the organolithium reagent to the Lewis basic oxygen of the methoxy group, which kinetically favors deprotonation at the adjacent aromatic position.[1][2] This protocol will detail the use of n-butyllithium (n-BuLi), a strong base and nucleophile, to effect this transformation.[3][4][5]
Mechanistic Rationale: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic compounds.[1] The mechanism relies on the presence of a directing metalation group (DMG), which is a substituent on the aromatic ring containing a heteroatom that can coordinate to the lithium atom of the organolithium reagent.[1]
In the case of this compound, the methoxy group (-OCH₃) serves as the DMG. The lithiation process can be conceptualized in the following steps:
-
Coordination: The organolithium reagent, typically n-butyllithium (n-BuLi), which exists as aggregates in solution, coordinates to the Lewis basic oxygen atom of the methoxy group.[1][2] This pre-complexation brings the organolithium reagent into close proximity to the ortho-protons.
-
Deprotonation: The highly basic alkyl group of the n-BuLi then abstracts a proton from the position ortho to the methoxy group (the C2 position). This step is the rate-determining step and is kinetically favored due to the proximity effect induced by the initial coordination.[2]
-
Formation of the Aryllithium Species: This proton abstraction results in the formation of a stable aryllithium intermediate, 2-bromo-3-lithioanisole, with the lithium atom positioned at the C2 position. This intermediate is then ready to react with a variety of electrophiles.
The presence of the bromine atoms on the ring influences the acidity of the aromatic protons. However, the directing effect of the methoxy group is the dominant factor in determining the site of lithiation under the conditions described in this protocol.
Experimental Protocol
This protocol outlines a general procedure for the lithiation of this compound and subsequent quenching with an electrophile. Extreme caution must be exercised when working with n-butyllithium, as it is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water. [6][7][8][9][10][11][12][13][14][15] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Titrate before use to determine the exact concentration.[12] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Freshly distilled from sodium/benzophenone ketyl under nitrogen. |
| Electrophile | Varies | Commercially Available | Ensure the electrophile is anhydrous. |
| Diethyl ether (anhydrous) | DriSolv® or equivalent | Commercially Available | --- |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercially Available | --- |
| Saturated aqueous sodium chloride (brine) | Reagent Grade | Commercially Available | --- |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | --- |
Equipment
-
Flame-dried Schlenk flasks or round-bottom flasks equipped with rubber septa
-
Magnetic stirrer and stir bars
-
Inert gas (argon or nitrogen) manifold (Schlenk line)
-
Syringes and needles (oven-dried)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram
Caption: Experimental workflow for the lithiation of this compound.
Step-by-Step Protocol
-
Preparation:
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask.
-
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the this compound (concentration typically 0.1-0.5 M).
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over a period of 10-15 minutes. The solution may turn a pale yellow or orange color.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, add the desired electrophile (1.2 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the layers, and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized product.
-
Safety Considerations
-
n-Butyllithium is pyrophoric and reacts violently with water. [6][7][8][9][10][11][12][13][14][15] It should only be handled by trained personnel under an inert atmosphere.[6][8]
-
Always wear appropriate personal protective equipment (PPE) , including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[10]
-
Perform the reaction in a well-ventilated fume hood. [9]
-
Have a Class D fire extinguisher (for combustible metals) or dry sand readily available. [7] Do not use a water or carbon dioxide extinguisher on an organolithium fire.
-
Quenching of residual n-BuLi and the reaction mixture must be done slowly and carefully in a cooling bath to control the exothermic reaction.[11][16]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no conversion | Inactive n-BuLi | Titrate the n-BuLi solution before use to determine its exact molarity. |
| Wet glassware or solvents | Ensure all glassware is rigorously flame-dried and solvents are anhydrous. | |
| Reaction temperature too high | Maintain the reaction temperature at -78 °C during lithiation and the initial quench. | |
| Formation of multiple products | Incomplete lithiation | Extend the lithiation time or use a slight excess of n-BuLi. |
| Side reactions with the electrophile | Add the electrophile slowly at -78 °C. | |
| Halogen-metal exchange | While less common at the C3 position with n-BuLi at low temperatures, consider using a less reactive organolithium reagent if this is a persistent issue. |
Conclusion
This application note provides a robust and reliable protocol for the regioselective lithiation of this compound. By leveraging the principles of directed ortho-metalation, researchers can efficiently generate a valuable aryllithium intermediate for the synthesis of a wide array of functionalized aromatic compounds. Adherence to strict anhydrous and inert atmosphere techniques, along with a thorough understanding of the safety precautions associated with pyrophoric reagents, is paramount for the successful and safe execution of this powerful synthetic transformation.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. mmlab.uoc.gr [mmlab.uoc.gr]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 6. youtube.com [youtube.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. acs.org [acs.org]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. sarponggroup.com [sarponggroup.com]
Application Note: Strategic Sonogashira Coupling of 2,3-Dibromoanisole for Selective Alkynylation
Introduction: Navigating Regioselectivity in Dihaloarenes
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-co-catalyzed transformation is invaluable for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced organic materials.[1][2]
This guide focuses on a particularly nuanced substrate: 2,3-dibromoanisole. The presence of two bromine atoms on the aromatic ring introduces a critical challenge of regioselectivity . A successful and predictable synthesis hinges on controlling which of the two C-Br bonds participates in the coupling reaction. This application note provides a deep dive into the mechanistic principles governing this selectivity and delivers a robust, field-proven protocol for the targeted mono-alkynylation of this compound.
Mechanistic Rationale: The Basis for Selective Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][3] Understanding these cycles is paramount to controlling the reaction's outcome.
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.[1][4]
-
The Copper Cycle : Concurrently, the copper(I) salt activates the terminal alkyne, which, in the presence of an amine base, forms a copper acetylide intermediate.[3]
-
Transmetalation & Reductive Elimination : The copper acetylide then transmetalates with the Pd(II) complex. The resulting palladium-alkynyl complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][4]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Controlling Regioselectivity in this compound
For this compound, the rate-determining step, oxidative addition, dictates which bromine atom reacts.[5] The choice between the C2-Br and C3-Br bond is governed by a combination of electronic and steric factors.
-
Electronic Effects : The methoxy (-OCH₃) group is electron-donating via resonance, increasing electron density primarily at the ortho (C2) and para positions. This increased electron density makes the C2-Br bond stronger and less electrophilic, disfavoring oxidative addition. The C3-Br bond, being meta to the methoxy group, is less affected by this resonance donation and is comparatively more electron-deficient, making it the more reactive site.[5]
-
Steric Hindrance : The C2 position is flanked by the methoxy group. This steric bulk hinders the approach of the large palladium-phosphine catalyst complex, further favoring the more accessible C3 position.
Optimized Protocol for Selective Mono-Alkynylation
This protocol is designed for the selective Sonogashira coupling at the C3 position of this compound. It is critical that all steps are performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and undesirable side reactions like Glaser homocoupling.[6][7]
Materials & Equipment
-
Reactants : this compound, Terminal Alkyne (e.g., Phenylacetylene)
-
Catalysts : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI)
-
Base : Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous
-
Solvent : Tetrahydrofuran (THF) or Toluene, anhydrous and degassed
-
Equipment : Schlenk flask or sealed reaction tube, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Experimental Workflow
Caption: Standard experimental workflow for Sonogashira coupling.
Step-by-Step Procedure
-
Inert Atmosphere Setup : Assemble a dry Schlenk flask equipped with a magnetic stir bar and condenser under a positive pressure of Argon or Nitrogen.
-
Reagent Charging : To the flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq., 3 mol%), and CuI (0.05 eq., 5 mol%).
-
Purging : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent and Base Addition : Add anhydrous, degassed THF (or Toluene) to achieve a substrate concentration of approximately 0.2 M. Add anhydrous triethylamine (3.0 eq.) via syringe.
-
Alkyne Addition : Add the terminal alkyne (1.1 eq.) dropwise via syringe. A color change from a light suspension to a darker, reddish-brown is often observed.
-
Reaction Execution : Heat the reaction mixture to 65 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours). Aryl bromides generally require heating to facilitate the reaction.[6]
-
Workup :
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.[4]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 3-alkynyl-2-bromoanisole.
Summary of Key Reaction Parameters
The following table provides a general framework for optimizing the mono-alkynylation of this compound. Conditions may vary depending on the specific alkyne used.[8]
| Parameter | Recommended Range | Rationale |
| Pd Catalyst Loading | 1 - 5 mol% | Balances reaction rate with cost and ease of removal. |
| Cu(I) Co-catalyst | 2 - 10 mol% | Facilitates acetylide formation; higher loading can promote homocoupling. |
| Base (Amine) | 2 - 5 equivalents | Acts as both a base and often a co-solvent. Ensures complete deprotonation of the alkyne. |
| Solvent | THF, Toluene, DMF | Must be anhydrous and degassed. Choice depends on substrate solubility and reaction temperature. |
| Temperature | 50 - 80 °C | Necessary for efficient oxidative addition of aryl bromides. |
| Alkyne Stoichiometry | 1.05 - 1.2 equivalents | A slight excess drives the reaction to completion without excessive homocoupling. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Inactive catalyst (oxygen exposure).2. Impure reagents or solvents.3. Insufficient temperature. | 1. Ensure a strictly inert atmosphere; use fresh, high-quality catalysts.[6]2. Use anhydrous, degassed solvents and purified reagents.3. Increase temperature in 10 °C increments. |
| Formation of Pd Black | Catalyst decomposition. | Use fresh, high-purity reagents. Some anecdotal evidence suggests certain solvents like THF may promote this; consider switching to Toluene or DMF.[6][9] |
| Alkyne Homocoupling | Presence of oxygen; high concentration of CuI. | 1. Rigorously degas all solvents and maintain a positive inert gas pressure.[10]2. Reduce CuI loading or consider a copper-free protocol.[6][11] |
| Mixture of Isomers | Competing reaction at C2. | While unlikely, if observed, try using a bulkier phosphine ligand on the palladium catalyst to further increase steric hindrance at the C2 position. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Setup for the Heck Reaction with 2,3-Dibromoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Selective C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The reaction typically proceeds through a catalytic cycle involving the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the desired substituted alkene.[1][3]
The use of polyhalogenated aromatic substrates, such as 2,3-dibromoanisole, in the Heck reaction presents unique challenges and opportunities. The presence of multiple reactive sites necessitates precise control over the reaction conditions to achieve the desired mono- or di-arylation products. The regioselectivity of the initial oxidative addition is influenced by a combination of steric and electronic factors, as well as the choice of catalyst, ligands, and reaction pathway (neutral vs. cationic).[3][4] This application note provides a detailed guide to the experimental setup for the Heck reaction of this compound, with a focus on achieving selective mono-vinylation. We will delve into the rationale behind the choice of reagents and conditions, offer a step-by-step protocol, and discuss potential challenges and troubleshooting strategies.
Materials and Methods
Reagents and Solvents
A comprehensive list of the necessary reagents and their recommended specifications is provided in the table below. The purity of the reagents is crucial for the success and reproducibility of the reaction.
| Reagent | Formula | M.W. ( g/mol ) | Recommended Grade | Supplier Example |
| This compound | C₇H₆Br₂O | 265.93 | ≥98% | Sigma-Aldrich |
| Styrene | C₈H₈ | 104.15 | ≥99%, inhibitor-free | Acros Organics |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 99.9% trace metals basis | Strem Chemicals |
| Tri-o-tolylphosphine | P(o-tol)₃ | 304.37 | ≥97% | Alfa Aesar |
| Triethylamine (TEA) | Et₃N | 101.19 | ≥99.5%, freshly distilled | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | EMD Millipore |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating capabilities
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Standard laboratory glassware (syringes, needles, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Protocol: Mono-vinylation of this compound
This protocol is designed for the selective mono-Heck reaction of this compound with styrene. The reaction should be performed under an inert atmosphere to prevent the oxidation of the palladium catalyst and phosphine ligand.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.025 mmol, 1 mol%) and tri-o-tolylphosphine (0.1 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 10 mL) via syringe. Stir the mixture at room temperature until the catalyst and ligand have dissolved.
-
Addition of Substrates and Base: Add this compound (2.5 mmol, 1.0 equiv.), styrene (3.0 mmol, 1.2 equiv.), and freshly distilled triethylamine (3.75 mmol, 1.5 equiv.) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and the triethylammonium bromide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired mono-vinylated product.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Heck reaction.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds via a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.[1] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst, typically formed in situ from a Pd(II) precursor, undergoes oxidative addition into the aryl-bromide bond of this compound. This is often the rate-determining step.
-
Alkene Coordination and Insertion: The resulting arylpalladium(II) complex coordinates with the alkene (styrene). This is followed by a migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the substituted alkene product.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base (triethylamine) to regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Heck Reaction Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Heck reaction.
Results and Discussion: Achieving Selectivity
For this compound, the primary challenge is achieving selective mono-vinylation. The two bromine atoms have different steric and electronic environments, which influences their reactivity towards oxidative addition. Generally, the less sterically hindered C-Br bond is expected to react preferentially. In the case of this compound, the bromine at the 2-position is ortho to the methoxy group, while the bromine at the 3-position is meta. The steric hindrance around the 2-position may favor the reaction at the 3-position. However, electronic effects can also play a significant role.
To favor mono-arylation, it is recommended to use a slight excess of the alkene (1.2 equivalents). Using a larger excess of the alkene or extending the reaction time may lead to the formation of the di-substituted product.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive catalyst | Ensure anhydrous conditions and a proper inert atmosphere. Use a fresh bottle of palladium acetate. |
| Low reaction temperature | Increase the temperature in 10 °C increments, but be mindful of potential side reactions. | |
| Inefficient base | Use a freshly distilled, high-purity base. Consider screening other bases like K₂CO₃ or Cs₂CO₃. | |
| Formation of Palladium Black | Catalyst decomposition | Use a higher ligand-to-palladium ratio (e.g., 4:1 or 8:1). Ensure efficient stirring. |
| Formation of Di-substituted Product | High alkene concentration or prolonged reaction time | Use a smaller excess of the alkene (e.g., 1.1 equiv.). Monitor the reaction closely and stop it once the mono-substituted product is maximized. |
| Dehalogenation (loss of bromine) | Side reaction promoted by certain conditions | Consider using a different solvent or a milder base. |
| Alkene Isomerization | Reversible β-hydride elimination and re-addition | The addition of silver salts (e.g., Ag₂CO₃) can sometimes minimize isomerization by promoting a cationic pathway.[5] |
Conclusion
The Heck reaction of this compound offers a versatile route to selectively functionalized aromatic compounds. By carefully controlling the reaction parameters, particularly the stoichiometry of the reagents and the reaction time, it is possible to achieve high yields of the mono-vinylated product. The protocol provided in this application note serves as a robust starting point for researchers exploring the synthesis of novel building blocks for drug discovery and materials science. Further optimization of the catalyst system and reaction conditions may be necessary depending on the specific alkene coupling partner and the desired outcome.
References
Application Notes & Protocols: The Selective Catalytic Amination of 2,3-Dibromoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffold
2,3-Dibromoanisole is a readily available chemical intermediate whose value lies in its potential for selective functionalization. The strategic placement of two bromine atoms, differentiated by the electronic and steric influence of the adjacent methoxy group, makes it an ideal substrate for sequential or exhaustive cross-coupling reactions. The aminated products derived from this scaffold, particularly vicinal diamines like 2,3-diaminoanisole, are highly valuable precursors in medicinal chemistry and materials science. These ortho-disposed amino groups are key building blocks for constructing important heterocyclic systems, such as benzimidazoles, which are prevalent in a wide range of biologically active molecules.[1]
The primary challenge in the functionalization of this compound is controlling the reaction selectivity. Achieving either clean mono-amination or forcing the reaction to complete di-amination requires a nuanced understanding of the catalytic system and precise control over reaction parameters. This guide provides a detailed exploration of the mechanistic principles and practical laboratory protocols for the selective C-N bond formation on the this compound core, focusing primarily on the robust and widely adopted Palladium-catalyzed Buchwald-Hartwig amination.[2]
Mechanistic Foundations: Rationale Behind the Reaction Components
The success of a catalytic amination hinges on the interplay between the metal catalyst, its supporting ligand, the base, and the solvent. The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, operates through a well-understood catalytic cycle.[3][4]
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.[5]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[3][4]
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality of Experimental Choices
-
Palladium Precatalyst: While Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used directly, Pd(II) sources such as Palladium(II) acetate (Pd(OAc)₂) are often more stable and convenient.[3] Pd(II) precatalysts are reduced in situ to the active Pd(0) species. The choice can influence reaction kinetics and efficiency.[8]
-
Phosphine Ligands: This is arguably the most critical component. The limitations of early catalyst systems were overcome by the development of bulky and electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos).[9] These ligands promote the crucial and often rate-limiting steps of oxidative addition and reductive elimination, prevent catalyst decomposition, and expand the reaction's scope to less reactive aryl halides.[8][9]
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though carbonates like K₂CO₃ or Cs₂CO₃ are sometimes used, particularly in large-scale applications where the strong alkoxide base may be problematic.[3][5]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent quenching of the anionic intermediates in the cycle.[10]
Controlling Selectivity: Mono- vs. Di-amination
The key to selectively aminating this compound lies in exploiting the different reactivities of the two C-Br bonds and carefully tuning the reaction conditions.
-
Inherent Reactivity: The C3-Br bond is sterically less encumbered than the C2-Br bond, which is ortho to the methoxy group. Therefore, catalytic amination is expected to occur preferentially at the C3 position under kinetically controlled conditions.
-
Stoichiometric Control: This is the most straightforward method for controlling selectivity.
-
For Mono-amination: Use of a slight deficiency or stoichiometric amount (1.0-1.1 equivalents) of the amine nucleophile is critical. This ensures that once the first C-N bond is formed, there is insufficient amine remaining to drive the second amination to a significant extent.
-
For Di-amination: An excess of the amine (>2.2 equivalents) and base is required to ensure the second, slower amination of the more hindered C2 position proceeds to completion.
-
-
Kinetic Control (Temperature & Time): Lower reaction temperatures and shorter reaction times favor the formation of the mono-aminated product by capitalizing on the faster rate of reaction at the C3 position. Conversely, higher temperatures and prolonged reaction times are necessary for the exhaustive di-amination.
-
Solvent and Byproduct Effects: Research on dihaloarenes has shown that polar, oxygen-containing solvents (like THF) can, in some cases, favor mono-functionalization.[11][12] This is attributed to a complex interplay where the bromide anion byproduct can interact with the catalyst, influencing the competition between a second intramolecular oxidative addition (leading to di-amination) and other pathways.[11]
Experimental Workflow and Protocols
All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk or glovebox techniques. Solvents must be anhydrous.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design | CoLab [colab.ws]
- 7. lookchem.com [lookchem.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.it [fishersci.it]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Frequently Asked Questions (FAQs): The Basics
An Application Scientist's Guide to the Purification of 2,3-Dibromoanisole
Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning and expertise behind them to ensure your success.
Q1: What are the typical impurities I should expect in my crude this compound sample?
A1: The impurity profile of crude this compound is heavily dependent on its synthetic route, which is typically the electrophilic bromination of m-bromoanisole or anisole itself.
-
Positional Isomers: The most challenging impurities are other dibromoanisole isomers. Depending on the starting material and reaction conditions, you can expect to find 2,4-, 3,5-, 2,6-, and 3,4-dibromoanisole.[1][2][3] The separation of these isomers is often the primary purification challenge due to their similar physical properties.
-
Unreacted Starting Materials: Residual m-bromoanisole or anisole may be present if the reaction has not gone to completion.
-
Over-brominated Products: Small quantities of tribromoanisole can be formed if the reaction conditions are too harsh or if an excess of the brominating agent is used.[4]
-
Residual Reagents and Solvents: Acids, catalysts (e.g., iron), and solvents from the reaction and initial work-up will also be present in the crude product.[1][3]
Q2: My this compound is a liquid or a very low melting solid at room temperature. How does this affect my purification strategy?
A2: The reported melting point of this compound is between 9-10°C.[5] This physical characteristic is critical in selecting a purification method.
-
Recrystallization: Standard recrystallization at room temperature or in a refrigerator will be ineffective as the product will not solidify. Low-temperature recrystallization (e.g., using a dry ice/acetone bath) is a possibility but can be technically challenging. The tendency of low-melting compounds to "oil out" instead of crystallizing is a significant hurdle.[1]
-
Distillation: The relatively high boiling point (223°C) makes vacuum distillation an excellent and often preferred method for purification, especially on a larger scale.[5] It effectively removes non-volatile impurities and can separate components with sufficiently different boiling points.
-
Chromatography: Liquid chromatography is unaffected by the physical state of the sample and is the most powerful technique for separating closely related positional isomers.
Q3: Which purification method should I choose? A decision workflow.
A3: The optimal method depends on the primary impurities, the scale of your synthesis, and the required final purity.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful purification technique, but it can be challenging for low-melting-point compounds.[6]
Q4: I tried to recrystallize my product, but it just 'oiled out'. What can I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem with low-melting solids like this compound. Here’s how to troubleshoot it:
-
Lower the Crystallization Temperature: The fundamental solution is to ensure the solution becomes saturated at a temperature below the compound's melting point (9-10°C). This will likely require using a freezer or a specialized low-temperature cooling bath.
-
Change the Solvent System:
-
Use a solvent with a lower boiling point. This allows you to heat the solution to a lower temperature to achieve dissolution.
-
Employ a mixed-solvent system. Dissolve the crude oil in a minimal amount of a "good" solvent (e.g., dichloromethane or diethyl ether). Then, slowly add a "poor" solvent or "anti-solvent" (e.g., cold hexanes or pentane) dropwise until the solution becomes persistently cloudy (turbid).[7] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Increase the Solvent Volume: Oiling out can be caused by a solution that is too concentrated. Add more solvent to the hot solution before cooling.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent surface or adding a seed crystal of pure product.[1]
Q5: What is a good starting solvent system for a low-temperature recrystallization of this compound?
A5: Given its structure, this compound is a relatively non-polar, lipophilic compound.[8] A good starting point is a solvent system that balances solubility at different temperatures.
-
Single Solvent: Methanol or ethanol can be effective. The compound should be significantly more soluble in hot alcohol than in cold alcohol. You will need to cool the solution to well below 0°C to induce crystallization.
-
Mixed Solvents: A system like Dichloromethane/Hexane or Diethyl Ether/Pentane is highly recommended. The ether/pentane system allows for very low-temperature work.
Experimental Protocol: Low-Temperature Mixed-Solvent Recrystallization
-
Place the crude this compound in a flask.
-
At room temperature, add a minimal amount of a "good" solvent (e.g., diethyl ether) dropwise until all the material just dissolves.
-
Cool the flask in an ice-water bath (0°C).
-
Slowly add a cold "poor" solvent (e.g., pentane) dropwise while gently swirling until the solution remains cloudy.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Place the flask in a freezer (-20°C or lower) and allow it to stand undisturbed for several hours to overnight.
-
Collect the resulting crystals by cold filtration, washing them quickly with a small amount of ice-cold pentane.
-
Dry the crystals under vacuum.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is the most effective method for separating positional isomers.[9][10]
Q6: I'm not achieving good separation between this compound and other isomers on my silica gel column. How can I improve this?
A6: The polarity of dibromoanisole isomers is very similar, making separation difficult. Optimization of the mobile phase is key.
-
Reduce Eluent Polarity: Isomers are best separated using a low-polarity mobile phase. Start with pure hexane and gradually increase the proportion of a slightly more polar solvent like dichloromethane or ethyl acetate. A shallow gradient or isocratic elution with a very low percentage of the polar solvent (e.g., 99:1 to 95:5 Hexane:Ethyl Acetate) is often required.
-
Use a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic), which can offer different selectivity. Alternatively, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water) can be very effective, though it is often more expensive.
-
Improve Column Packing and Loading: Ensure the column is packed perfectly to avoid channeling. Load the crude product onto the column in the smallest possible volume of the mobile phase to get a tight starting band.[11]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel, 230-400 mesh.[9]
-
Eluent System (suggestion): Start with a Hexane/Dichloromethane gradient or a Hexane/Ethyl Acetate gradient. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives a good separation between spots with Rf values between 0.2 and 0.5.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the chosen eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Run the column, eluting with the predetermined solvent system.
-
Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for purification by column chromatography.
Troubleshooting Guide: Vacuum Distillation
Q7: My product appears to be darkening or decomposing during distillation. How can I prevent this?
A7: Although this compound is relatively stable, prolonged heating at high temperatures can cause decomposition.
-
Improve the Vacuum: The key to lowering the boiling point is to pull a better vacuum. Ensure all joints in your distillation apparatus are well-sealed with appropriate grease and that your vacuum pump is in good working order. A good vacuum (e.g., <1 mmHg) will significantly lower the required distillation temperature.
-
Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the vapor has to travel, which reduces the hold-up volume and the time the compound spends at high temperature, thereby minimizing decomposition.
-
Ensure Efficient Stirring: Vigorous stirring of the distillation pot ensures smooth boiling and prevents bumping and localized overheating.
Purity Assessment
Q8: How can I accurately assess the purity of my final product?
A8: A combination of methods is recommended for a comprehensive assessment.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing the purity of volatile compounds like this compound. It can separate isomers and quantify their relative amounts with high precision.[4][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired 2,3-isomer and reveal the presence of other isomers or impurities, which will have distinct signals. Quantitative NMR (qNMR) can be used for an absolute purity assessment.
-
Melting Point: While the melting point is low, a sharp melting range (e.g., 9-10°C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Table 1: Physical Properties of Common Dibromoanisole Isomers
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | 95970-22-2 | 9 - 10[5] | 223[5] |
| 2,4-Dibromoanisole | 21702-84-1 | 61 - 63[10] | ~245-250 |
| 2,6-Dibromoanisole | 38603-09-7 | 13[13] | 254[13] |
| 3,5-Dibromoanisole | 74137-36-3 | 34 - 38 | ~260-265 |
Note: Boiling points at atmospheric pressure are often estimated; vacuum distillation is standard practice.
References
- 1. benchchem.com [benchchem.com]
- 2. DE2919234A1 - 4-Bromo-anisole prodn. from anisole - by reaction with bromine dissolved in aq. hydrobromic acid - Google Patents [patents.google.com]
- 3. 3,5-Dibromoanisole | 74137-36-3 | Benchchem [benchchem.com]
- 4. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Buy 2,4-Dibromoanisole | 21702-84-1 [smolecule.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Reaction Yield for 2,3-Dibromoanisole Synthesis
Welcome to the technical support center for advanced aromatic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of 2,3-dibromoanisole. We will address common challenges, explain the underlying chemical principles, and provide validated protocols to help you achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why can't I synthesize this compound by directly reacting anisole with bromine?
A1: This is a critical and common question that stems from the fundamental principles of electrophilic aromatic substitution (EAS). The methoxy group (-OCH₃) on the anisole ring is a powerful ortho, para-directing group. This is due to its ability to donate electron density into the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction.
The resonance stabilization is most effective when the electrophile (in this case, Br⁺) adds to the ortho or para positions. Attack at the meta position does not allow for a resonance structure where the positive charge is stabilized by the lone pair of electrons on the oxygen atom. Consequently, direct bromination of anisole overwhelmingly yields a mixture of 4-bromoanisole (major product due to less steric hindrance) and 2-bromoanisole (minor product), with negligible formation of the 3-bromo isomer.[1][2][3] Attempting a second bromination on monobromoanisole will similarly be directed by both the methoxy and the first bromine group, leading to products like 2,4-dibromoanisole, not the desired 2,3-isomer.[4]
Q2: What is a reliable and efficient synthetic pathway for this compound?
A2: Given the challenges with direct bromination, the most reliable strategy is a two-step approach that builds the desired substitution pattern sequentially. This method involves first obtaining the correctly substituted phenolic precursor, 2,3-dibromophenol , and then methylating the hydroxyl group to form the target ether.
This pathway offers excellent regiochemical control. The key steps are:
-
Synthesis of 2,3-Dibromophenol: This intermediate must be synthesized through a controlled, multi-step process itself, such as a Sandmeyer reaction starting from 2,3-dibromoaniline or via a Directed ortho-Metalation (DoM) strategy.[5][6] For the purpose of this guide, we will assume 2,3-dibromophenol is available as a starting material.
-
Methylation via Williamson Ether Synthesis: This classic and robust reaction converts the phenolic hydroxyl group of 2,3-dibromophenol into a methoxy group using a methylating agent in the presence of a base.[7][8]
Troubleshooting Guide: Methylation of 2,3-Dibromophenol
This section addresses specific issues you may encounter during the Williamson ether synthesis step.
Q3: My methylation reaction is slow or not going to completion. What are the potential causes and solutions?
A3: A stalled reaction is often due to insufficient nucleophilicity of the phenoxide or low reactivity of the methylating agent.
-
Cause 1: Incomplete Deprotonation (Weak Base): The phenolic proton of 2,3-dibromophenol is acidic, but a sufficiently strong base is required for complete conversion to the phenoxide anion.
-
Solution: While potassium carbonate (K₂CO₃) is commonly used, it is a relatively mild base.[7] If the reaction is sluggish, consider using a stronger base like sodium hydride (NaH). NaH irreversibly deprotonates the phenol, driving the equilibrium fully towards the highly nucleophilic phenoxide.[9] Safety Note: NaH is highly reactive and flammable; handle with extreme care under an inert atmosphere.
-
-
Cause 2: Inappropriate Solvent: The solvent plays a crucial role in an Sₙ2 reaction.
-
Solution: Ensure you are using a polar aprotic solvent such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF).[7][10] These solvents effectively solvate the cation (K⁺ or Na⁺) without solvating the phenoxide anion, leaving it "naked" and highly nucleophilic. Avoid protic solvents like ethanol or water, which can solvate the nucleophile and reduce its reactivity.
-
-
Cause 3: Low Reaction Temperature: While many Williamson syntheses proceed at room temperature, sterically hindered or less reactive substrates may require heating.
-
Solution: Gently heat the reaction mixture to 50-60 °C. Monitor the progress by Thin Layer Chromatography (TLC) to avoid decomposition or side reactions at higher temperatures.
-
-
Cause 4: Purity of Reagents: Water is detrimental to the reaction, as it can quench the phenoxide or react with strong bases like NaH.[11]
-
Solution: Use anhydrous solvents and ensure your 2,3-dibromophenol starting material is dry. If using K₂CO₃, ensure it is finely ground and dried before use.
-
Q4: My reaction yield is low. How can I optimize it?
A4: Low yield can result from incomplete reaction, product loss during work-up, or side reactions.
-
Cause 1: Stoichiometry: Using an insufficient amount of base or methylating agent will result in unreacted starting material.
-
Solution: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to ensure complete deprotonation.[9] Similarly, use at least 1.1-1.2 equivalents of the methylating agent (e.g., methyl iodide). An excess can help drive the reaction to completion, but a large excess can complicate purification.
-
-
Cause 2: Product Loss During Work-up: The product, this compound, is a neutral organic compound. Improper extraction can lead to significant loss.
-
Solution: After quenching the reaction, ensure you extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.[9]
-
-
Cause 3: Volatility of Methylating Agent: Methyl iodide has a low boiling point (42 °C). If the reaction is heated, the reagent can evaporate from the reaction vessel.
-
Solution: If heating is required, ensure your reaction is equipped with an efficient reflux condenser to prevent the loss of volatile reagents.
-
Q5: How do I effectively purify the final this compound product?
A5: The crude product will likely contain unreacted methylating agent, potentially some starting material, and minor impurities.
-
Solution: Column Chromatography: Flash column chromatography is the most effective method for obtaining highly pure this compound.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar solvent system is ideal. Start with a low-polarity mixture, such as 1-2% ethyl acetate in hexanes or petroleum ether, and gradually increase the polarity if needed. The product is significantly less polar than the starting phenol, so it should elute much earlier. Use TLC to determine the optimal solvent system before running the column.
-
Validated Experimental Protocol
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from standard procedures for the methylation of phenols.[7][9][12]
Materials & Reagents Data
| Compound | Formula | Molar Mass ( g/mol ) | Equivalents | Key Properties |
| 2,3-Dibromophenol | C₆H₄Br₂O | 251.90 | 1.0 | Starting material |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | Anhydrous, finely ground base |
| Methyl Iodide (CH₃I) | CH₃I | 141.94 | 1.5 | Methylating agent, light-sensitive |
| Acetone | C₃H₆O | 58.08 | - | Anhydrous, polar aprotic solvent |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone (approx. 10 mL per gram of phenol) to dissolve the starting material. To this solution, add anhydrous, finely powdered potassium carbonate (2.0 eq).
-
Addition of Methylating Agent: Begin vigorous stirring of the suspension. Add methyl iodide (1.5 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 55-60 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC by taking small aliquots, quenching them with water, extracting with ethyl acetate, and spotting the organic layer. The disappearance of the starting phenol spot indicates completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the solid cake with a small amount of fresh acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in diethyl ether (or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure product.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. francis-press.com [francis-press.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Bromination of Anisole
Welcome to the Technical Support Center for anisole bromination reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, with a primary focus on preventing the formation of side products and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing significant amounts of 2,4-dibromoanisole and other polybrominated species. How can I prevent this over-bromination?
A1: Over-bromination is a common issue because the methoxy group in anisole is strongly activating, making the monobrominated product also susceptible to further electrophilic attack.[1] To favor mono-bromination, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of anisole to the brominating agent. Adding the bromine source slowly and incrementally can help maintain a low concentration of the electrophile throughout the reaction.[1]
-
Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or lower) to decrease the reaction rate and improve selectivity. High temperatures provide the activation energy for subsequent brominations.[1]
-
Choose a Milder Brominating Agent: Instead of elemental bromine (Br₂), which is highly reactive, use a less aggressive reagent like N-Bromosuccinimide (NBS).[1] Pyridinium tribromide is another alternative that can offer better control.
-
Solvent Choice: The choice of solvent can influence reactivity. Acetic acid is a common polar solvent that can stabilize the reaction intermediates.[2]
Q2: I am observing a poor ortho/para product ratio with a higher than desired amount of the ortho-isomer. How can I improve para-selectivity?
A2: While the methoxy group is an ortho, para-director, the para-isomer is generally the major product due to less steric hindrance.[2][3] To enhance the formation of the para-product:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can improve the para/ortho ratio.[3]
-
Bulky Brominating Agent: Using a bulkier brominating agent can sterically disfavor the approach to the ortho position.
-
Solvent Effects: The solvent can influence the isomer distribution. For instance, using N-bromosuccinimide (NBS) in a polar solvent like acetonitrile can offer good regioselectivity for the para position.[3][4]
Q3: Is a Lewis acid catalyst like Iron(III) bromide (FeBr₃) required for the bromination of anisole?
A3: No, a Lewis acid catalyst is generally not necessary and often not recommended for anisole bromination. The methoxy group is a powerful activating group that increases the electron density of the benzene ring, making it sufficiently nucleophilic to react with bromine directly.[1] The use of a strong catalyst like FeBr₃ will significantly increase the reaction rate and the likelihood of over-bromination.[1]
Q4: My reaction has stalled and is not going to completion. What should I do?
A4: If you observe incomplete conversion of your starting material:
-
Reaction Time and Temperature: The reaction time may be too short or the temperature too low. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently warming the mixture.[3]
-
Reagent Purity: Ensure that your reagents, especially the brominating agent, are of high purity and have not degraded.
-
Mild Catalyst: If using a less reactive brominating agent, a mild acid catalyst might be beneficial to promote the reaction.[3]
Q5: What are the primary side products I should be aware of, and how can I characterize them?
A5: The most common side products are:
-
ortho-Bromoanisole: The isomeric product of the desired para-bromoanisole.[2][5]
-
2,4-Dibromoanisole: A product of over-bromination.[1]
-
2,4,6-Tribromoanisole: Can form with excess brominating agent under harsh conditions.[6][7]
These products can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of polybrominated products (e.g., 2,4-dibromoanisole) | Excess brominating agent. | Use a strict 1:1 molar ratio of anisole to the brominating agent.[1] Add the brominating agent dropwise. |
| High reaction temperature. | Conduct the reaction at a lower temperature (e.g., 0 °C).[1][3] | |
| Highly reactive brominating agent (e.g., Br₂). | Use a milder brominating agent such as N-bromosuccinimide (NBS).[1] | |
| Presence of a strong Lewis acid catalyst. | Avoid using Lewis acid catalysts like FeBr₃.[1] | |
| Poor para:ortho selectivity | High reaction temperature. | Lowering the reaction temperature can favor the formation of the para isomer.[3] |
| Choice of brominating agent and solvent. | Employing a bulkier brominating agent or using systems like NBS in acetonitrile can enhance para-selectivity.[3][4] | |
| Reaction does not go to completion | Insufficient reaction time or low temperature. | Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature.[3] |
| Deactivated brominating agent. | Use fresh, high-purity reagents. | |
| Formation of colored impurities | Oxidation of the aromatic ring. | Avoid harsh reaction conditions and strong oxidizing agents. |
| Excess bromine remaining. | Quench the reaction with a reducing agent like sodium bisulfite or sodium thiosulfate solution.[3] |
Reaction Mechanisms and Workflows
Mechanism of Anisole Bromination and Side Product Formation
The following diagram illustrates the electrophilic aromatic substitution mechanism for the formation of the desired 4-bromoanisole and the subsequent over-bromination to 2,4-dibromoanisole.
Caption: Mechanism of anisole bromination leading to mono- and di-substituted products.
Troubleshooting Workflow for Over-bromination
This workflow provides a systematic approach to addressing the common issue of polybromination.
Caption: A step-by-step workflow for troubleshooting and minimizing over-bromination.
Experimental Protocols
Protocol 1: Selective para-Bromination of Anisole using Bromine in Acetic Acid
This protocol aims to maximize the yield of 4-bromoanisole while minimizing side products.
Materials:
-
Anisole
-
Glacial Acetic Acid
-
Bromine
-
Saturated sodium bisulfite solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask, stir bar, dropping funnel, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve anisole (1 equivalent) in glacial acetic acid.[3]
-
Cool the flask in an ice bath to below 10 °C.[3]
-
In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred anisole solution over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour or until TLC analysis indicates the consumption of the starting material.[3]
-
Pour the reaction mixture into a beaker containing cold water.
-
Quench any unreacted bromine by adding saturated sodium bisulfite solution until the orange color disappears.[3]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to separate the isomers.[3]
Protocol 2: Mono-bromination using N-Bromosuccinimide (NBS)
This protocol utilizes a milder brominating agent for improved selectivity.
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Round-bottom flask, stir bar
Procedure:
-
In a round-bottom flask with a stir bar, dissolve anisole (1 equivalent) in acetonitrile.[3]
-
Add N-bromosuccinimide (1 equivalent) to the solution in one portion.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.[3]
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.[3]
-
Dissolve the residue in dichloromethane and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Further purification can be performed by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. 2,4,6-Tribromoanisole - Wikipedia [en.wikipedia.org]
- 7. Tribromanisole | wein.plus Lexicon [glossary.wein.plus]
Technical Support Center: Strategies for Enhancing the Solubility of 2,3-Dibromoanisole
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the solubility of 2,3-dibromoanisole. Our goal is to equip you with the scientific principles and practical methodologies required to overcome solubility challenges in your experimental workflows.
I. Understanding the Solubility Profile of this compound
This compound is a halogenated aromatic ether, and its solubility is governed by its molecular structure. The presence of two bromine atoms and a methoxy group on the benzene ring results in a molecule with moderate polarity. While the methoxy group can participate in weak hydrogen bonding, the overall hydrophobic nature of the brominated aromatic ring dictates its solubility in various solvents.
Frequently Asked Questions (FAQs): The Basics
-
Q1: What are the general solubility characteristics of this compound?
-
A1: Generally, this compound exhibits good solubility in many common organic solvents and is sparingly soluble in water. This is due to the principle of "like dissolves like," where the moderately polar nature of the molecule allows for favorable interactions with a range of organic solvent polarities.
-
-
Q2: How do the bromine and methoxy substituents influence solubility?
-
A2: The two bromine atoms increase the molecular weight and van der Waals forces, while also contributing to the molecule's overall polarity. The methoxy group introduces a polar ether linkage that can act as a hydrogen bond acceptor. The interplay of these features results in its characteristic solubility profile.
-
-
Q3: Are there significant solubility differences between dibromoanisole isomers?
-
A3: Yes, the position of the bromine atoms can influence the crystal lattice energy and the molecule's dipole moment, leading to slight differences in solubility between isomers. However, the general trend of good solubility in organic solvents and poor solubility in water holds for most dibromoanisole isomers.
-
II. Troubleshooting Poor Solubility of this compound
Encountering solubility issues is a common hurdle in experimental chemistry. This section provides a structured approach to diagnosing and resolving these problems.
Troubleshooting Guide: Common Issues and Solutions
-
Issue 1: My this compound is not dissolving in a chosen solvent.
-
Question: I'm trying to dissolve this compound for a reaction, but it remains a solid. What should I do?
-
Answer:
-
Verify Solvent Choice: First, ensure you have selected an appropriate solvent. Based on the expected solubility, non-polar to moderately polar organic solvents should be effective.
-
Increase Temperature: Gently heating the mixture can significantly increase the solubility of most organic solids.[1] Always be mindful of the solvent's boiling point and the thermal stability of your compound.
-
Agitation: Ensure the mixture is being adequately stirred or agitated to increase the interaction between the solute and the solvent.
-
Particle Size Reduction: If you have a crystalline solid, grinding it into a fine powder will increase the surface area and can improve the rate of dissolution.
-
-
-
Issue 2: The compound precipitates out of solution during the experiment.
-
Question: My this compound dissolved initially, but then crashed out of solution. Why did this happen and how can I prevent it?
-
Answer:
-
Temperature Fluctuation: A common cause is a decrease in temperature. If the solution was heated to dissolve the compound, it might become supersaturated upon cooling. Maintaining a constant temperature is crucial.
-
Change in Solvent Composition: If another reagent or solvent was added to the reaction mixture, it might have altered the overall polarity, reducing the solubility of your compound.
-
Co-solvent System: To prevent precipitation, consider using a co-solvent system. This involves a mixture of two or more miscible solvents to fine-tune the polarity and enhance solubility.
-
-
-
Issue 3: I need to prepare a concentrated stock solution, but I'm limited by solubility.
-
Question: I require a high-concentration stock of this compound for my assays, but it's not soluble enough in my desired solvent. What are my options?
-
Answer:
-
Solvent Screening: A systematic solvent screening is recommended. Test the solubility in a range of solvents to identify one that can achieve the desired concentration.
-
Co-solvency: This is a powerful technique to enhance solubility. A small amount of a "good" solvent in which your compound is highly soluble can be added to the primary solvent to increase the overall solvating power.
-
Solubilizing Agents: For aqueous solutions, the use of surfactants or cyclodextrins can help to encapsulate the hydrophobic molecule and increase its apparent solubility.
-
-
III. Quantitative Solubility Data and Solvent Selection
While specific quantitative solubility data for this compound is not widely available in the literature, we can make informed estimations based on its structure and data from similar compounds. The following table provides an expected solubility profile. For comparison, quantitative data for the structurally related compound 2,4,6-Trinitro-3-Bromoanisole is included to provide a frame of reference.
Disclaimer: The quantitative data presented below is for 2,4,6-Trinitro-3-Bromoanisole and should be used as an approximation for this compound. Experimental verification is highly recommended.
| Solvent | Polarity Index | Expected Qualitative Solubility of this compound | Quantitative Solubility of 2,4,6-Trinitro-3-Bromoanisole (mole fraction x 10²) at 298.15 K |
| Hexane | 0.1 | Sparingly Soluble | 0.053 |
| Cyclohexane | 0.2 | Sparingly Soluble | 0.060 |
| Toluene | 2.4 | Soluble | 15.221 |
| Dichloromethane | 3.1 | Soluble | 37.019 |
| Ethyl Acetate | 4.4 | Soluble | 36.088 |
| Acetone | 5.1 | Very Soluble | 45.012 |
| Acetonitrile | 5.8 | Soluble | 48.201 |
| Ethanol | 4.3 | Soluble | 3.078 |
| Methanol | 5.1 | Soluble | 5.531 |
| Water | 10.2 | Sparingly Soluble | 0.051 |
Workflow for Solvent Selection
The following diagram outlines a systematic approach to selecting a suitable solvent system for this compound.
References
Technical Support Center: Troubleshooting Grignard Reaction Initiation with 2,3-Dibromoanisole
Welcome to the technical support center for troubleshooting Grignard reactions, with a specialized focus on the initiation challenges presented by 2,3-dibromoanisole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming Grignard reagents from dihaloarenes. Here, we synthesize technical accuracy with field-proven insights to help you overcome common hurdles and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What's the most common reason for initiation failure?
A1: The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2] This layer forms upon exposure to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[1][2] For aryl halides like this compound, which are less reactive than their alkyl counterparts, this oxide layer is a significant hurdle. Additionally, even trace amounts of moisture in your glassware or solvent will quench the Grignard reagent as it forms, effectively halting the reaction.[3][4][5]
Q2: I see some bubbling, but the reaction quickly stops. What does this indicate?
A2: This often suggests that while a small amount of the Grignard reagent may have formed, it is being consumed by trace amounts of water or other protic impurities in the reaction setup.[3] This could stem from insufficiently dried glassware, solvent, or even the this compound itself. Another possibility is the competing Wurtz coupling reaction, where the newly formed Grignard reagent reacts with the starting aryl halide.[3][6]
Q3: Can I use any grade of magnesium?
A3: While not strictly necessary to use the highest purity, the physical form and surface condition of the magnesium are critical. Magnesium turnings are generally preferred over powder for aryl Grignards as they have a more favorable surface area to mass ratio and are less likely to be completely coated in a thick oxide layer.[7] If you have older magnesium turnings that appear dull or dark, their surface is likely heavily oxidized, which will impede the reaction.[8]
Q4: Is THF always the best solvent for this reaction?
A4: Tetrahydrofuran (THF) is an excellent solvent for preparing Grignard reagents due to its ability to solvate and stabilize the organomagnesium species.[8][9] Diethyl ether is also commonly used and can be effective.[10] For challenging substrates, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative, as it can suppress the formation of Wurtz coupling byproducts.[6][9] The choice of solvent can significantly impact the reaction's success.[9]
In-Depth Troubleshooting Guides
Guide 1: Pre-Reaction Setup and Reagent Purity
The foundation of a successful Grignard reaction is a meticulously prepared, anhydrous environment.
Problem: The reaction fails to initiate despite using a known activation method.
-
Underlying Cause: The most likely culprit is the presence of water. Grignard reagents are potent bases and will react with even trace amounts of protic species, most notably water, in an acid-base reaction that is much faster than the desired Grignard formation.[3][5]
-
Solution Workflow:
-
Glassware Preparation: All glassware must be rigorously dried. Flame-drying under a vacuum and cooling under a positive pressure of an inert gas like argon or nitrogen is the gold standard.[8][11]
-
Solvent Purity: Use freshly opened anhydrous solvent or solvent that has been appropriately dried, for instance, by passing it through an activated alumina column.[3][5]
-
Starting Material Purity: Ensure your this compound is free of acidic impurities and water. If necessary, consider passing it through a short plug of activated alumina.[3]
-
Guide 2: Magnesium Activation Techniques
Activating the magnesium surface is crucial for exposing fresh, reactive metal.[1][12]
Problem: Standard activation with a crystal of iodine is not working.
-
Underlying Cause: While iodine is a common activator, it may not be sufficient for less reactive aryl halides.[1][13] Iodine works by chemically cleaning the magnesium surface, creating reactive sites.[1][12][14] However, if the oxide layer is particularly thick or the aryl halide is stubborn, more robust methods are needed.
-
Alternative Activation Protocols:
-
Mechanical Activation: Before adding solvent, use a dry glass stirring rod to crush some of the magnesium turnings against the bottom of the flask.[2] This physically breaks the oxide layer, exposing fresh metal.
-
Chemical Activation with 1,2-Dibromoethane (DBE): DBE is highly reactive with magnesium and serves as an excellent initiator.[2][7][15]
-
Protocol: Add the magnesium turnings to the flame-dried flask under an inert atmosphere. Cover the magnesium with a small amount of anhydrous THF. Add a few drops of DBE. You should observe the evolution of ethylene gas, indicating the activation of the magnesium. Once this subsides, you can begin the addition of your this compound solution.[2][16]
-
-
Ultrasonication: Placing the reaction flask in an ultrasonic bath can be a very effective, non-invasive method for initiating stubborn Grignard reactions.[15][17][18][19] The cavitation bubbles generated by the ultrasound help to clean the magnesium surface.[19] This technique is so robust it can even allow for the use of less expensive, "wet" grades of ether.[17][20]
-
Advanced Chemical Activation: For particularly challenging cases, activators like diisobutylaluminum hydride (DIBAH) can be employed.[21][22][23]
-
| Activation Method | Principle | Visual Cue of Initiation | Notes |
| Iodine (I₂) | Chemical etching of MgO layer[1][12][14] | Disappearance of brown/purple iodine color[1][2] | May not be sufficient for unreactive halides. |
| 1,2-Dibromoethane (DBE) | Highly reactive halide that cleans the Mg surface | Evolution of ethene gas (bubbling)[2] | A reliable and common alternative to iodine. |
| Mechanical Crushing | Physical disruption of the MgO layer[2] | Localized bubbling and heat generation. | Simple and effective; care must be taken not to break the flask. |
| Ultrasonication | Cavitation-induced cleaning of the Mg surface[19][24] | Rapid onset of turbidity and exotherm. | Highly effective and can reduce the need for stringent drying.[17][20] |
| DIBAH | Reduction of MgO and removal of trace water[21][22] | Gentle exotherm. | A powerful but more specialized activating agent. |
Guide 3: Reaction Initiation and Monitoring
Problem: The reaction mixture turns dark brown or black, and the yield is low.
-
Underlying Cause: A dark coloration can indicate decomposition or the formation of side products, particularly from Wurtz coupling.[5] This is more prevalent with aryl halides. Overheating can also contribute to decomposition.
-
Optimization Strategies:
-
Controlled Addition: Add the this compound solution dropwise. A slow and controlled addition keeps the concentration of the aryl halide low, which can help to suppress the Wurtz coupling side reaction.[3]
-
Temperature Management: The Grignard formation is exothermic.[25] While some initial warming may be necessary to start the reaction, it's important to maintain a gentle reflux.[5] If the reaction becomes too vigorous, it can be cooled with a water bath.
-
Initiation with a Small Portion: Begin by adding a small amount (around 10%) of the this compound solution to the activated magnesium.[16] Wait for signs of reaction (gentle bubbling, slight temperature increase, cloudy appearance) before adding the remainder of the solution.[1][2]
-
Visualizing the Process
Grignard Reagent Formation Mechanism
Caption: The formation of a Grignard reagent from this compound.
Troubleshooting Workflow for Initiation Failure
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GRIGNARD'S REAGENT PREPARATION AND IT'S USES .pptx [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. brainly.com [brainly.com]
- 14. chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ultrasound in synthetic organic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. ultrasound assisted reaction 2.pptx [slideshare.net]
- 20. Grignard Reactions in "Wet" Ether (Ultrasound Activation) - [www.rhodium.ws] [erowid.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 24. Simple sonochemical protocols for fast and reproducible Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. community.wvu.edu [community.wvu.edu]
Technical Support Center: A Researcher's Guide to Identifying Impurities in 2,3-Dibromoanisole by NMR
Welcome to the Technical Support Center for the analysis of 2,3-Dibromoanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we synthesize technical expertise with practical, field-proven insights to empower you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the reference spectrum of your target compound is the foundational step in impurity analysis. For this compound, the aromatic protons and carbons exhibit a distinct pattern due to the substitution on the benzene ring. The methoxy group (-OCH₃) is an electron-donating group, which typically shields the ortho and para positions, shifting their signals upfield (to a lower ppm value). Conversely, the bromine atoms are electron-withdrawing, which deshields the nearby protons and carbons, moving their signals downfield (to a higher ppm value).
Expected Chemical Shifts for this compound (in CDCl₃):
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-4 | ~7.35 (dd) | C1: ~155 |
| H-5 | ~6.95 (t) | C2: ~115 |
| H-6 | ~7.15 (dd) | C3: ~118 |
| OCH₃ | ~3.90 (s) | C4: ~130 |
| C5: ~125 | ||
| C6: ~128 | ||
| OCH₃: ~56.5 | ||
| Note: These are approximate values and can vary slightly based on the solvent, concentration, and instrument. |
Q2: What are the most common impurities I should expect to see in my this compound sample?
A2: Impurities in a sample of this compound typically arise from two main sources: the synthetic route used for its preparation and subsequent degradation. A common synthesis involves the bromination of an anisole precursor.
Potential Impurities Include:
-
Starting Materials: Unreacted 2-bromoanisole or 3-bromoanisole.
-
Regioisomers: Other dibromoanisole isomers formed during the bromination reaction, such as 2,4-dibromoanisole, 2,6-dibromoanisole, 3,4-dibromoanisole, and 3,5-dibromoanisole. The relative amounts of these isomers will depend on the reaction conditions.
-
Over-brominated Products: Tribromoanisole or other polybrominated species, especially if an excess of the brominating agent is used.
-
Degradation Products: Hydrolysis of the methoxy group to a hydroxyl group, forming dibromophenols, can occur over time or in the presence of acid or base.
Q3: My ¹H NMR spectrum shows a complex multiplet in the aromatic region. How can I determine if it's an impurity or just complex splitting of my product?
A3: Overlapping signals in the aromatic region are a common challenge. Here’s a systematic approach to deconvolution:
-
Check the Integration: The integral of the aromatic region should correspond to the expected number of protons for this compound (three protons). If the integration is higher, it strongly suggests the presence of an aromatic impurity.
-
Look for Simpler Patterns: Even within a complex multiplet, look for characteristic splitting patterns of your target compound (a doublet of doublets and a triplet).
-
Spike Your Sample: If you have a pure standard of a suspected impurity, add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of a specific set of peaks will confirm the identity of that impurity.
-
Utilize 2D NMR: Techniques like COSY (Correlation Spectroscopy) are invaluable. A COSY spectrum will show correlations between coupled protons. For this compound, you would expect to see a correlation between H-4 and H-5, and between H-5 and H-6. Protons from an impurity will likely show a different correlation pattern or no correlation with your product's signals.
Troubleshooting Guides
Problem 1: Unidentified Singlet around 3.8 ppm
Symptom: A sharp singlet is observed near the methoxy signal of your product.
Possible Cause & Solution:
-
Methanol: Residual methanol from the reaction or purification is a common impurity and appears as a singlet around 3.49 ppm in CDCl₃.
-
Other Methoxy-containing Impurities: If the chemical shift is slightly different, it could be the methoxy group of an isomeric dibromoanisole. Cross-reference with the data in the impurity table below.
Problem 2: Broad Peak in the Aromatic Region
Symptom: One or more of your aromatic signals are broad and poorly resolved.
Possible Cause & Solution:
-
Chemical Exchange: If a phenolic impurity (e.g., a dibromophenol) is present, the hydroxyl proton can undergo chemical exchange, which can sometimes broaden nearby aromatic signals. To confirm, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The phenolic OH peak will disappear, and any associated broadening of aromatic signals may be reduced.
-
Low Concentration/Poor Shimming: Ensure your sample is sufficiently concentrated and that the instrument's magnetic field has been properly shimmed.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum using standard instrument parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Presentation: NMR Data for this compound and Potential Impurities
The following table summarizes the key ¹H NMR signals for this compound and its common regioisomeric impurities in CDCl₃.
| Compound | Ar-H Chemical Shifts (ppm) | -OCH₃ Chemical Shift (ppm) | Key Splitting Patterns |
| This compound | ~7.35 (dd), 6.95 (t), 7.15 (dd) | ~3.90 | dd, t, dd |
| 2,4-Dibromoanisole | 7.66 (d), 7.37 (dd), 6.77 (d)[1] | 3.87 | d, dd, d |
| 2,6-Dibromoanisole | 7.50 (d), 6.86 (t) | 3.89 | d, t |
| 3,5-Dibromoanisole | 7.24 (t), 6.99 (d) | 3.78 | t, d |
| 3-Bromoanisole | 7.10-7.25 (m), 6.85-6.95 (m) | 3.80 | Complex multiplets |
| Anisole | 7.26 (t), 6.92 (t), 6.87 (d) | 3.81 | t, t, d |
Visualizing the Workflow
The process of identifying an unknown impurity can be visualized as a logical workflow.
References
Technical Support Center: Alternative Catalysts for Cross-Coupling of 2,3-Dibromoanisole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the cross-coupling of 2,3-dibromoanisole using alternative, non-palladium catalysts. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Regioselectivity with this compound
This compound presents a unique challenge in cross-coupling reactions due to the presence of two adjacent bromine atoms with different electronic and steric environments. The methoxy group exerts a significant electronic influence, making the C2 and C3 positions electronically distinct. Achieving selective mono- or di-functionalization requires careful control over the catalyst, ligands, and reaction conditions. While palladium catalysis is well-established, the exploration of more sustainable and cost-effective alternatives like nickel, copper, and iron is a burgeoning field of interest. This guide will help you navigate the use of these alternative catalysts for the selective functionalization of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the cross-coupling of this compound with alternative catalysts.
Issue 1: Low or No Conversion to the Desired Product
Symptoms:
-
Starting material (this compound) remains largely unreacted.
-
TLC/LC-MS analysis shows minimal or no formation of the coupled product.
Potential Causes and Solutions:
-
Catalyst Inactivity:
-
Nickel Catalysts: Nickel(0) species are the active catalysts in many cross-coupling reactions. If you are using a Ni(II) precatalyst, ensure your reaction conditions facilitate its reduction to Ni(0). This can often be achieved by the use of an organometallic reagent (like a Grignard or organozinc reagent) or a reducing agent. For Suzuki-Miyaura couplings, electron-rich phosphine ligands can aid in the reductive elimination step, regenerating the active Ni(0) species.
-
Copper Catalysts: For Sonogashira couplings, the active species is typically a copper(I) acetylide. Ensure your copper source is Cu(I) or that a Cu(II) source can be reduced in situ. The presence of a base is crucial for the deprotonation of the terminal alkyne to form the acetylide.
-
Iron Catalysts: Iron-catalyzed cross-couplings often proceed through radical pathways or involve various oxidation states of iron. The nature of the active catalyst can be highly dependent on the specific reaction conditions, including the solvent and additives.[1] Ensure all reagents are of high purity and the reaction is performed under strictly anaerobic conditions, as iron catalysts can be sensitive to air and moisture.
-
-
Poor Ligand Choice:
-
The ligand plays a critical role in stabilizing the metal center and modulating its reactivity. For nickel-catalyzed Suzuki couplings of aryl chlorides (and by extension, less reactive aryl bromides), bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often necessary to promote oxidative addition.[2]
-
For copper-catalyzed Sonogashira couplings, nitrogen-based ligands like phenanthroline or diamines can enhance the catalytic activity.[3]
-
-
Inappropriate Base or Solvent:
-
The choice of base is critical. In Suzuki-Miyaura reactions, the base activates the boronic acid. A stronger base like K₃PO₄ may be required for less reactive aryl bromides.
-
Solvent polarity can significantly impact catalyst solubility and reactivity. Ethereal solvents like THF or dioxane are common for Ni- and Fe-catalyzed reactions, while polar aprotic solvents like DMF or acetonitrile are often used in Cu-catalyzed couplings.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low or no conversion in cross-coupling reactions.
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)
Symptoms:
-
Formation of both 2-substituted-3-bromoanisole and 3-substituted-2-bromoanisole.
-
Difficulty in separating the regioisomers.
Potential Causes and Solutions:
-
Electronic vs. Steric Control:
-
The C2 position is ortho to the methoxy group, which can exert both steric hindrance and a coordinating effect. The C3 position is less sterically hindered. The electronic nature of the catalyst and ligands can influence which factor dominates.
-
To favor C2 coupling: A catalyst system that can coordinate to the methoxy group might direct the reaction to the ortho position. Some nickel catalysts with specific ligands have shown this directing effect.
-
To favor C3 coupling: A bulkier ligand on the metal center may sterically disfavor the C2 position, leading to preferential reaction at C3.
-
-
Ligand Effects:
-
As demonstrated in palladium-catalyzed systems, the choice of ligand can dramatically influence regioselectivity. Bulky, electron-rich ligands can favor reaction at the less hindered position.[4][5] Experiment with a range of ligands, from simple phosphines like PPh₃ to more elaborate Buchwald or Josiphos-type ligands for nickel, or nitrogen-based ligands for copper.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes increase the kinetic selectivity for one position over the other. Run a temperature screen to find the optimal balance between reactivity and selectivity.
-
-
Stepwise Approach:
-
If achieving high regioselectivity in a single step proves difficult, consider a stepwise approach. One bromine can be selectively coupled under one set of conditions, and the second bromine can be functionalized in a subsequent step under different conditions. The greater reactivity of C-I over C-Br bonds can be exploited in a similar fashion if one bromine is converted to iodine.
-
Regioselectivity Control Diagram
Caption: Factors influencing the regioselectivity of cross-coupling on this compound.
Issue 3: Formation of Side Products (Homocoupling, Decomposition)
Symptoms:
-
Formation of biaryl products from the coupling partner (e.g., biphenyl from phenylboronic acid).
-
Decomposition of starting materials or product, often indicated by a complex mixture in the crude reaction.
-
Formation of "palladium black" or other metal precipitates, indicating catalyst decomposition.
Potential Causes and Solutions:
-
Homocoupling:
-
This is often caused by the presence of oxygen, which can promote the oxidative coupling of organometallic reagents. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere (argon or nitrogen).
-
For Suzuki-Miyaura reactions, using a pre-formed active catalyst or ensuring efficient reduction of a precatalyst can minimize side reactions that lead to homocoupling.
-
-
Decomposition:
-
High reaction temperatures can lead to the decomposition of sensitive substrates, products, or the catalyst itself. If decomposition is observed, try running the reaction at a lower temperature.
-
The choice of base can also be critical. A base that is too strong or too weak can lead to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which alternative catalyst is best for the Suzuki-Miyaura coupling of this compound?
A1: Nickel catalysts are a promising alternative to palladium for Suzuki-Miyaura reactions, especially with less reactive aryl bromides.[6][7] Catalyst systems based on Ni(II) precatalysts like NiCl₂(PPh₃)₂ or NiCl₂(dme) in combination with electron-rich phosphine or NHC ligands are a good starting point. The choice of ligand will be crucial for achieving good reactivity and regioselectivity. For challenging couplings, more advanced Ni(II) precatalysts containing both an NHC and a phosphite ligand have shown high efficacy.[2]
Q2: Can I perform a Sonogashira coupling on this compound using a copper catalyst without palladium?
A2: Yes, copper-catalyzed, palladium-free Sonogashira couplings are possible, though they may require more forcing conditions than the traditional palladium/copper co-catalyzed reaction.[3][8][9] A Cu(I) source like CuI is typically used, often in the presence of a nitrogen-based ligand such as 1,10-phenanthroline or a diamine. The reaction is usually performed in a polar aprotic solvent like DMF or NMP at elevated temperatures. Regioselectivity will be a key challenge, and you may need to screen different ligands and reaction conditions to favor coupling at either the C2 or C3 position.
Q3: Are iron catalysts a viable option for the cross-coupling of this compound?
A3: Iron catalysts are a cost-effective and environmentally benign option, but their application in the cross-coupling of aryl bromides is still an active area of research.[10] Iron-catalyzed cross-couplings often work well with more reactive Grignard reagents. An iron(III) salt like FeCl₃ or Fe(acac)₃ can be used as a precatalyst. These reactions often proceed via radical mechanisms, which may lead to different regioselectivity compared to Ni- or Pd-catalyzed reactions. Careful optimization of reaction parameters will be necessary.
Q4: How can I achieve selective mono-arylation of this compound?
A4: Achieving selective mono-arylation requires careful control over the reaction conditions to favor the reaction at one bromine over the other and to prevent di-substitution.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor mono-coupling.
-
Catalyst and Ligand: As discussed in the troubleshooting section, the choice of catalyst and ligand can influence regioselectivity. A less active catalyst system or a bulky ligand may favor mono-arylation at the more accessible C3 position.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-arylated product is formed to prevent further reaction to the di-arylated product. Lowering the temperature can also help to control the reaction.
Comparative Data of Alternative Catalysts
The following table provides a general comparison of alternative catalysts for cross-coupling reactions. The specific performance for this compound will require experimental optimization.
| Catalyst System | Typical Reaction | Advantages | Disadvantages | Key Considerations for this compound |
| Nickel/Ligand | Suzuki-Miyaura, Negishi | - Lower cost than palladium- High reactivity towards aryl chlorides and bromides | - Air and moisture sensitivity of Ni(0)- Potential for side reactions | - Good potential for high reactivity- Ligand choice is critical for regioselectivity |
| Copper/Ligand | Sonogashira, Ullmann | - Inexpensive and abundant- Can be used in palladium-free systems | - Often requires higher temperatures- Homocoupling of alkynes can be a major side reaction | - Viable for Sonogashira coupling- Ligand and base are key to control reactivity |
| Iron Salts | Kumada, Negishi | - Very low cost and low toxicity- Unique reactivity patterns | - Often requires stoichiometric amounts of additives- Mechanistic understanding is less developed | - May offer different regioselectivity- Best with more reactive organometallic partners |
Experimental Protocols
The following are generalized protocols that can be used as a starting point for the cross-coupling of this compound. Note: These protocols should be optimized for your specific coupling partners and desired outcome.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
Objective: Mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
NiCl₂(dme) or other Ni(II) precatalyst
-
Electron-rich phosphine ligand (e.g., P(Cy)₃, Buchwald ligands) or NHC ligand
-
K₃PO₄ (anhydrous)
-
Anhydrous, degassed solvent (e.g., dioxane or THF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), NiCl₂(dme) (5 mol%), and the ligand (10 mol%).
-
Add K₃PO₄ (3.0 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed, Palladium-Free Sonogashira Coupling
Objective: Mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
CuI
-
1,10-Phenanthroline or other N-ligand
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).
-
Add the base (2.0 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the degassed solvent via syringe.
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Mechanistic Investigation of Iron‐Catalyzed Coupling Reactions | Scilit [scilit.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Controlled Site-Selective Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 7. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Intermediates and Reactivity in Iron-Catalyzed Cross-Couplings of Alkynyl Grignards with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2,3-Dibromoanisole: Differentiating Isomers Through Spectral Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of substituted aromatic compounds is a daily necessity. Isomeric impurities or incorrect starting material identification can derail a synthetic pathway, leading to significant losses in time and resources. Among the many analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining molecular structure in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,3-dibromoanisole, a key intermediate in various synthetic applications. We will explore the theoretical underpinnings of its spectral features and, critically, compare it with its common isomers to provide a clear framework for differentiation. By understanding the subtle yet distinct effects of substituent positioning on chemical shifts and coupling constants, scientists can confidently identify their target molecule.
The Foundational Principles: Decoding Substituent Effects in Anisoles
The ¹H NMR spectrum of an aromatic compound is governed by the electronic environment of each proton on the ring. The chemical shift (δ), reported in parts per million (ppm), indicates the degree of shielding or deshielding experienced by a proton. In the case of dibromoanisoles, two competing effects are at play:
-
The Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG) through resonance. The oxygen's lone pairs delocalize into the aromatic ring, increasing electron density primarily at the ortho (C2, C6) and para (C4) positions. This increased electron density creates a stronger local magnetic field that opposes the applied external field, "shielding" the attached protons and causing their signals to appear at a lower chemical shift (upfield).
-
Bromine Atoms (-Br): As electronegative halogens, bromine atoms are electron-withdrawing groups (EWG) primarily through an inductive effect. They pull electron density away from the carbon atoms to which they are attached. This reduces the shielding of nearby protons, causing them to experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield).
The interplay of these effects, combined with through-bond spin-spin coupling between adjacent protons, gives each isomer a unique spectral fingerprint.
Analysis of the ¹H NMR Spectrum of this compound
Lacking readily available experimental data in peer-reviewed literature, we turn to a high-quality spectral prediction to illustrate the key features of this compound. The following analysis is based on a simulated spectrum generated using the NMRDB.org online prediction tool, which provides a robust model for educational and comparative purposes.[1][2][3]
The structure contains four unique proton environments: the three aromatic protons (H-4, H-5, and H-6) and the methoxy group protons.
-
Methoxy Group (-OCH₃): This signal appears as a sharp singlet, typically around δ 3.9 ppm . Its integration value of 3H confirms the presence of the methyl group.
-
Aromatic Protons (H-4, H-5, H-6): This is the most diagnostic region.
-
H-6: This proton is ortho to the strongly electron-donating -OCH₃ group, which would shift it upfield. However, it is also meta to a -Br at C2. The dominant effect is the ortho-donating methoxy group. It is coupled to H-5 (ortho-coupling, ³J ≈ 7-9 Hz) and H-4 (meta-coupling, ⁴J ≈ 2-3 Hz). This results in a doublet of doublets (dd) . Predicted chemical shift is approximately δ 6.95 ppm .
-
H-4: This proton is flanked by a bromine atom (meta to C3-Br) and a proton (ortho to H-5). It experiences deshielding from the nearby bromine atoms. It couples to H-5 (ortho-coupling, ³J ≈ 7-9 Hz) and H-6 (meta-coupling, ⁴J ≈ 2-3 Hz), appearing as a doublet of doublets (dd) . Its predicted chemical shift is around δ 7.25 ppm .
-
H-5: This proton is situated between H-4 and H-6 and is ortho to both. It will be split by both neighbors. If the coupling constants are similar, it may appear as a triplet. More accurately, it is a doublet of doublets (dd) that often resembles a triplet. It is significantly deshielded by being meta to two bromine atoms. Its predicted chemical shift is the furthest downfield in the aromatic region, around δ 7.45 ppm .
-
dot graph { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Define nodes for the benzene ring and substituents C1 [label="C", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="-1.04,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.04,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.04,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="1.04,0.6!", fontcolor="#202124"];
O [label="O", pos="0,2.2!", fontcolor="#202124"]; CH3 [label="CH₃", pos="0,3.2!", fontcolor="#202124"]; Br2 [label="Br", pos="-2.08,1.2!", fontcolor="#EA4335"]; Br3 [label="Br", pos="-2.08,-1.2!", fontcolor="#EA4335"]; H4 [label="H", pos="0,-2.2!", fontcolor="#4285F4"]; H5 [label="H", pos="2.08,-1.2!", fontcolor="#4285F4"]; H6 [label="H", pos="2.08,1.2!", fontcolor="#4285F4"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O; O -- CH3; C2 -- Br2; C3 -- Br3; C4 -- H4; C5 -- H5; C6 -- H6;
// Show couplings H4 -- H5 [label="³J (ortho)", style=dashed, color="#34A853", fontcolor="#34A853"]; H5 -- H6 [label="³J (ortho)", style=dashed, color="#34A853", fontcolor="#34A853"]; H4 -- H6 [label="⁴J (meta)", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; } Caption: Coupling relationships in this compound.
Comparative Analysis: this compound vs. Other Isomers
The true power of NMR in structural analysis emerges when comparing isomers. The distinct substitution patterns of other dibromoanisoles lead to markedly different spectra.
| Compound | Proton Signals (Aromatic Region) | Key Differentiating Features |
| This compound | ~δ 7.45 (dd, 1H), ~δ 7.25 (dd, 1H), ~δ 6.95 (dd, 1H) | Three distinct aromatic signals, all appearing as complex multiplets (doublet of doublets). No symmetry. |
| 2,4-Dibromoanisole [4][5][6] | δ 7.66 (d, 1H), δ 7.37 (dd, 1H), δ 6.77 (d, 1H) | Three distinct signals. The proton at C-3 appears as a doublet of doublets, while the protons at C-5 and C-6 appear as simple doublets due to ortho and meta coupling respectively. |
| 2,6-Dibromoanisole | δ 7.50 (d, 2H), δ 6.86 (t, 1H) | Due to C₂ symmetry, there are only two aromatic signals. H-3 and H-5 are equivalent, appearing as a doublet. H-4 appears as a triplet, coupled to two equivalent protons. |
| 3,5-Dibromoanisole [7] | ~δ 7.3 (t, 1H), ~δ 6.9 (d, 2H) | Also possesses C₂ symmetry. H-4 appears as a triplet, while the equivalent H-2 and H-6 protons appear as a doublet. The spectrum is a simple AX₂ system. |
This comparison clearly shows that a simple count of the aromatic signals and an analysis of their splitting patterns can readily distinguish this compound from its more symmetric isomers (2,6- and 3,5-). Differentiating it from 2,4-dibromoanisole relies on a detailed analysis of the coupling patterns and chemical shifts, which are unique due to the specific arrangement of the substituents.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure reproducible and high-quality data, a standardized protocol for sample preparation and data acquisition is essential.
1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the dibromoanisole sample directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. The residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) can serve as a secondary chemical shift reference.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).
-
Transfer: Gently swirl the vial to dissolve the sample completely. Once dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette, preferably one with a cotton or glass wool plug to filter out any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2. NMR Spectrometer Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample into the NMR magnet.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Tuning and Matching: Tune and match the NMR probe to the correct frequency for ¹H nuclei to ensure maximum signal-to-noise.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1D proton experiment.
-
Pulse Angle: Typically a 30° or 45° pulse is used to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) signal is processed. This involves applying a Fourier transform, phasing the spectrum manually or automatically, and calibrating the chemical shift axis using the TMS or residual solvent signal.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.
Conclusion
The ¹H NMR spectrum of this compound, characterized by its three distinct and complex aromatic signals, provides a unique fingerprint that allows for its confident identification. By understanding the fundamental principles of substituent effects and spin-spin coupling, and by comparing its spectrum to those of its isomers, researchers can effectively overcome the common analytical challenge of isomeric differentiation. The application of a rigorous and standardized experimental protocol ensures the acquisition of high-quality, reliable data, which is the bedrock of accurate structural elucidation in the chemical sciences.
References
- 1. Visualizer loader [nmrdb.org]
- 2. Predict 1H proton NMR spectra [nmrdb.org]
- 3. Visualizer loader [nmrdb.org]
- 4. 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR [m.chemicalbook.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895) [hmdb.ca]
- 6. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Dibromoanisole | C7H6Br2O | CID 11021812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.washington.edu [chem.washington.edu]
Navigating the Isomeric Maze: A Comparative Guide to the 13C NMR Spectral Data of 2,3-Dibromoanisole
For researchers, scientists, and drug development professionals navigating the complexities of aromatic isomer identification, unequivocal structural elucidation is paramount. In this comprehensive technical guide, we delve into the 13C Nuclear Magnetic Resonance (NMR) spectral data of 2,3-dibromoanisole, offering a detailed comparison with its structural isomers. This guide provides the objective data and theoretical framework necessary to distinguish these closely related compounds with confidence.
The substitution pattern on a benzene ring profoundly influences the electronic environment of each carbon atom, resulting in a unique 13C NMR fingerprint for each isomer. For di-substituted aromatic compounds like dibromoanisole, where bromine and a methoxy group are the key players, understanding their shielding and deshielding effects is crucial for accurate spectral assignment. This guide will dissect these effects and provide a clear comparative analysis.
The 13C NMR Spectrum of this compound: A Predicted Analysis
While an experimentally obtained spectrum from a primary database remains elusive after a thorough search of resources including the Spectral Database for Organic Compounds (SDBS), we can predict the 13C NMR spectrum of this compound based on established substituent effects. This predictive analysis serves as a valuable tool for researchers who may synthesize this compound and require a reference for its characterization.
The chemical shifts in a substituted benzene ring can be estimated by considering the additive effects of each substituent on the parent benzene molecule (δ ≈ 128.5 ppm). The methoxy group (-OCH₃) is a strong electron-donating group, causing significant shielding (upfield shift) at the ortho and para positions and a deshielding (downfield shift) at the ipso carbon. Conversely, bromine, an electronegative halogen, exhibits a more complex influence. It withdraws electron density inductively, causing deshielding, but also donates electron density through resonance, leading to shielding. This interplay results in a net deshielding at the ipso carbon and more nuanced effects at other positions.
For this compound, we can anticipate the following trends for the aromatic carbons:
-
C1 (ipso to -OCH₃): Strongly deshielded by the electronegative oxygen atom.
-
C2 (ipso to Br, ortho to -OCH₃): Deshielded by the attached bromine and shielded by the ortho methoxy group.
-
C3 (ipso to Br, meta to -OCH₃): Deshielded by the attached bromine and experiencing a smaller effect from the meta methoxy group.
-
C4 (para to -OCH₃, ortho to Br): Shielded by the para methoxy group and deshielded by the ortho bromine.
-
C5 (meta to both -OCH₃ and Br): Influenced to a lesser extent by both substituents.
-
C6 (ortho to -OCH₃): Shielded by the ortho methoxy group.
-
-OCH₃: The methoxy carbon itself will appear in the typical range for such groups, generally between 55 and 65 ppm.
A Comparative Analysis: 13C NMR Data of Dibromoanisole Isomers
To highlight the power of 13C NMR in isomer differentiation, the following table summarizes the experimentally determined chemical shifts for several commercially available dibromoanisole isomers, with data sourced from the Spectral Database for Organic Compounds (SDBS).
| Carbon Atom | 2,4-Dibromoanisole (δ, ppm) | 3,5-Dibromoanisole (δ, ppm) | 2,6-Dibromoanisole (δ, ppm) |
| C1 | 154.9 | 159.9 | 155.3 |
| C2 | 115.3 | 126.1 | 114.7 |
| C3 | 132.0 | 116.1 | 134.0 |
| C4 | 116.2 | 135.5 | 129.3 |
| C5 | 135.5 | 116.1 | 134.0 |
| C6 | 113.1 | 126.1 | 114.7 |
| -OCH₃ | 56.9 | 56.4 | 60.6 |
Data sourced from the Spectral Database for Organic Compounds (SDBS) as cited in a Benchchem guide.[1]
The distinct chemical shifts observed for each isomer are a direct consequence of the unique substitution pattern. For instance, the symmetry of 3,5-dibromoanisole results in fewer signals in the aromatic region compared to the less symmetrical 2,4- and 2,6-isomers. The significant downfield shift of the methoxy carbon in 2,6-dibromoanisole (60.6 ppm) is attributed to the steric hindrance from the two ortho bromine atoms, which can affect the conformation of the methoxy group.[2]
Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for dibromoanisole isomers, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument setup.
I. Sample Preparation
-
Analyte Purity: Ensure the dibromoanisole isomer is of high purity (>98%) to minimize interference from impurities in the spectrum.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for these compounds.
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the clean, dry NMR tube.
II. NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Workflow for 13C NMR Analysis of Dibromoanisole Isomers
The following diagram illustrates the logical workflow for the acquisition and interpretation of 13C NMR data for dibromoanisole isomers.
Conclusion
References
Mass spectrometry fragmentation of 2,3-Dibromoanisole
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dibromoanisole: A Comparative Analysis
Introduction
For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of organic molecules is paramount. This compound (C₇H₆Br₂O), a halogenated aromatic ether, presents a unique analytical challenge due to the influence of its substituent groups on its chemical properties and fragmentation behavior. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for identifying and characterizing such compounds. Its power lies in its ability to provide not only the molecular weight but also a distinct fragmentation "fingerprint" that offers deep structural insights.
This guide, written from the perspective of a Senior Application Scientist, provides a detailed, mechanistically-driven analysis of the expected mass spectrometry fragmentation of this compound under Electron Ionization (EI). We will explore the causality behind the formation of key fragment ions, compare the capabilities of mass spectrometry with alternative analytical techniques, and provide a robust experimental protocol for its analysis.
Part 1: Decoding the Fragmentation of this compound via Mass Spectrometry
The behavior of a molecule within a mass spectrometer's ionization chamber is governed by fundamental principles of chemical stability. When this compound is subjected to high-energy electrons in an EI source (typically 70 eV), it forms an energetically unstable molecular radical cation, [C₇H₆Br₂O]•+, which then undergoes a series of predictable bond cleavages and rearrangements to achieve greater stability.[1]
The Molecular Ion: A Definitive Isotopic Signature
The first and most crucial piece of information in the mass spectrum is the molecular ion (M⁺•). For this compound, the monoisotopic mass is 263.87854 Da.[2] A pivotal feature for any bromine-containing compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms in this compound results in a highly characteristic 1:2:1 isotopic cluster for the molecular ion:
-
M⁺• peak: Corresponds to the ion containing two ⁷⁹Br isotopes.
-
[M+2]⁺• peak: The most abundant of the cluster, corresponding to the ion with one ⁷⁹Br and one ⁸¹Br isotope. Its intensity is approximately double that of the M⁺• peak.
-
[M+4]⁺• peak: Corresponds to the ion with two ⁸¹Br isotopes, with an intensity similar to the M⁺• peak.
This distinctive triplet pattern is an immediate and powerful indicator for the presence of two bromine atoms in the molecule or any fragment that retains them.[3][4]
Predicted Fragmentation Pathways under Electron Ionization (EI)
The fragmentation of the this compound molecular ion is driven by the stability of the resulting cations and neutral losses. The primary fragmentation events are predicted to involve cleavages related to the methoxy group and the bromine substituents.
-
Loss of a Methyl Radical (•CH₃): This is a classic fragmentation pathway for anisole and its derivatives. The cleavage of the O–CH₃ bond results in the loss of a methyl radical (15 Da), forming a highly stable dibromophenoxy cation. This fragment is resonance-stabilized, with the positive charge delocalized across the oxygen atom and the aromatic ring, making it a prominent peak in the spectrum.
-
Loss of Formaldehyde (CH₂O): Anisoles can also undergo rearrangement followed by the elimination of a neutral formaldehyde molecule (30 Da).[5] This pathway leads to the formation of a dibromobenzene radical cation.
-
Loss of a Bromine Radical (•Br): The carbon-bromine bond is susceptible to cleavage. The loss of a bromine radical (79 or 81 Da) leads to the formation of a bromo-methoxybenzene cation. This fragment ion will still exhibit an isotopic pattern, but now a 1:1 doublet for the single remaining bromine atom.
-
Sequential Fragmentation: Primary fragments can undergo further dissociation. For instance, the [M-CH₃]⁺ ion can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic structures, to yield a [C₅H₃Br₂]⁺ ion. Similarly, the [M-Br]⁺ ion can lose a methyl radical or formaldehyde.
Visualizing the Fragmentation Pathway
The logical relationship between the parent molecule and its major fragment ions can be visualized as a fragmentation cascade.
Caption: Predicted EI fragmentation pathway of this compound.
Summary of Predicted Key Fragment Ions
The table below summarizes the expected primary and significant secondary fragment ions for this compound.
| m/z (mass-to-charge ratio) | Proposed Ionic Structure | Neutral Loss | Mechanistic Rationale |
| 264/266/268 | [C₇H₆Br₂O]⁺• | - | Molecular Ion (M⁺•) exhibiting the 1:2:1 isotopic pattern for two bromine atoms. |
| 249/251/253 | [C₆H₃Br₂O]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group, forming a stable phenoxy cation. |
| 185/187 | [C₇H₆BrO]⁺ | •Br | Cleavage of a C-Br bond, a common pathway for halogenated compounds.[6] |
| 234/236/238 | [C₆H₄Br₂]⁺• | CH₂O | Rearrangement and loss of a neutral formaldehyde molecule. |
| 221/223/225 | [C₅H₃Br₂]⁺ | •CH₃, CO | Sequential loss of a methyl radical and then carbon monoxide. |
| 155/157 | [C₅H₄Br]⁺ | •Br, CH₂O | Sequential loss of a bromine radical and then formaldehyde. |
Part 2: A Comparative Guide to Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often relies on orthogonal techniques that provide complementary information. The choice of technique is dictated by the analytical question, whether it is identification, quantification, or complete structural confirmation.
| Feature | GC-MS | NMR Spectroscopy (¹H, ¹³C) | IR Spectroscopy | GC-FID |
| Principle | Separation by chromatography, identification by mass-to-charge ratio and fragmentation. | Nuclear spin transitions in a magnetic field. | Absorption of infrared radiation by molecular vibrations. | Separation by chromatography, detection by ionizing carbon atoms in a flame. |
| Structural Info | High (Molecular weight, formula from high-res MS, connectivity from fragmentation). | Very High (Definitive atom connectivity, stereochemistry). | Low (Functional groups only). | Very Low (Retention time only). |
| Sensitivity | High (picogram to femtogram). | Low (milligram to microgram). | Moderate (microgram). | High (picogram). |
| Sample Req. | Small amount, must be volatile. Destructive. | Larger amount, requires high purity. Non-destructive. | Small amount. Non-destructive. | Small amount, must be volatile. Destructive. |
| Key Application | Identification of unknowns, analysis of mixtures, quantification. | Unambiguous structure elucidation of pure compounds. | Functional group identification. | Routine quantification of known, volatile compounds.[7] |
| Comparison | Provides a detailed fingerprint ideal for identifying components in a mixture. The fragmentation pattern serves as a puzzle to deduce the structure. | The gold standard for absolute structure confirmation, revealing the precise arrangement of every atom in the molecule. | A rapid screening tool to confirm the presence of key bonds (e.g., C-O, aromatic rings) but cannot distinguish isomers like 2,3- vs 2,4-dibromoanisole. | A workhorse for quantification due to its robustness and linear response, but it offers no structural information beyond matching the retention time to a known standard.[7][8] |
Part 3: Experimental Protocol for GC-MS Analysis
This protocol outlines a self-validating system for the analysis of this compound. The inclusion of checks and standards ensures data trustworthiness.
Objective: To acquire a high-quality electron ionization mass spectrum of this compound.
Sample and Standard Preparation
-
Stock Solution: Accurately weigh ~10 mg of this compound standard and dissolve in 10 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of ~10 µg/mL using the same solvent. This concentration is typically sufficient to produce a strong signal without saturating the detector.
-
Solvent Blank: Prepare a vial containing only the solvent to be run before the sample to ensure no background contamination interferes with the analysis.
GC-MS Instrumentation and Parameters
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating aromatic compounds.
-
Injection:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Mode: Splitless (to maximize sensitivity for the analyte).
-
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Mass Spectrometer Conditions
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40-350 amu (to ensure capture of the molecular ion and all significant fragments).
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
Data Acquisition and Analysis Workflow
Caption: GC-MS data acquisition and analysis workflow.
Conclusion
The mass spectrometry fragmentation of this compound is a predictable process governed by the compound's inherent chemical structure. Under electron ionization, the molecule is expected to exhibit a prominent molecular ion cluster with a characteristic 1:2:1 isotopic pattern, confirming the presence of two bromine atoms. The primary fragmentation pathways involve the loss of a methyl radical, formaldehyde, and a bromine radical, yielding a series of diagnostic fragment ions.
While GC-MS provides invaluable data for identification and structural elucidation, it is crucial to recognize its place within a broader analytical toolkit. For absolute, unambiguous confirmation of structure, especially when dealing with isomers, techniques like NMR are indispensable. By understanding the strengths and limitations of each method and explaining the causality behind the experimental results, researchers can confidently and accurately characterize complex molecules.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound | C7H6Br2O | CID 11958056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. whitman.edu [whitman.edu]
- 4. benchchem.com [benchchem.com]
- 5. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. An Alternative to MS Analyte Confirmation | Chromatography [scioninstruments.com]
A Researcher's Guide to Navigating the Reactivity of Dibromoanisole Isomers: 2,3- vs. 2,4-
Introduction: More Than Just a Positional Change
In the landscape of synthetic organic chemistry, substituted aromatic compounds are foundational building blocks. Among them, dibromoanisoles serve as versatile intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] While seemingly similar, the positional isomers 2,3-Dibromoanisole and 2,4-Dibromoanisole exhibit remarkably different chemical behaviors. This divergence in reactivity is not a trivial matter; it is a critical factor that dictates reaction outcomes, dictates the choice of synthetic routes, and ultimately influences the efficiency of complex molecule synthesis.
This guide provides an in-depth comparison of the reactivity of these two isomers. We will move beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern their behavior. By understanding the "why" behind their differential reactivity in key transformations like metal-halogen exchange and palladium-catalyzed cross-coupling reactions, researchers can harness these subtleties for more precise and effective molecular design.
The Root of Divergence: Structural and Electronic Properties
The reactivity of an aromatic compound is fundamentally governed by the electronic nature and spatial arrangement of its substituents. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, bulky bromine atoms (-Br) creates distinct reactive environments in the two isomers.
-
Electronic Effects : The methoxy group is a powerful ortho, para-directing activator due to its ability to donate electron density into the aromatic ring via resonance. Conversely, the bromine atoms are deactivating via their inductive effect but are also ortho, para-directing.[2][3] The balance of these competing effects determines the electron density at each position on the ring.
-
Steric Effects : Steric hindrance arises from the physical bulk of substituents, which can impede the approach of reagents or catalysts to a particular reaction site.[4]
In 2,4-Dibromoanisole , the substituents are relatively dispersed. The C-2 bromine is ortho to the activating methoxy group, while the C-4 bromine is para. This arrangement leads to distinct electronic environments at each bromine-substituted carbon.
In This compound , the two bromine atoms and the methoxy group are adjacent, creating a more sterically congested environment on one side of the molecule. The C-2 bromine is ortho to the methoxy group, while the C-3 bromine is meta. This proximity significantly influences the accessibility and electronic nature of the C-Br bonds and nearby C-H bonds.
Comparative Reactivity in Key Synthetic Transformations
The subtle structural differences between the two isomers manifest as significant variations in regioselectivity and reaction efficiency in common synthetic operations.
Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange
The methoxy group is a potent directing metalation group (DMG), capable of coordinating with organolithium reagents and directing deprotonation at an adjacent ortho position.[5] However, in the presence of bromine atoms, a competing pathway, halogen-metal exchange, often occurs.
-
2,4-Dibromoanisole : The primary reactive pathway is typically halogen-metal exchange. Due to the electronic influence of the para-methoxy group, the bromine at the C-4 position is generally less susceptible to exchange than the C-2 bromine. However, steric factors can complicate this. Experimental evidence suggests that Grignard formation with magnesium preferentially occurs at the C-4 position, leaving the C-2 bromine intact.[6][7]
-
This compound : The situation is more complex. The C-2 position is highly activated for halogen-metal exchange due to the ortho-methoxy group. The C-4 position, being para to the methoxy group and flanked by two bromines, is a prime candidate for deprotonation (DoM). The choice of organolithium reagent (e.g., n-BuLi vs. t-BuLi) and reaction conditions can be used to selectively favor one pathway over the other, offering a handle for regioselective functionalization.[8][9]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[10][11] In di-substituted substrates, the key challenge and opportunity lie in achieving regioselective coupling. The reaction proceeds via oxidative addition of the Pd(0) catalyst to a carbon-halogen bond, and the rate of this step often determines which position reacts.
Suzuki-Miyaura Coupling
The Suzuki reaction couples an organohalide with an organoboron compound.[12] The relative reactivity of the C-Br bonds is paramount for selective mono-functionalization.
-
2,4-Dibromoanisole : The C-4 bromine is generally more reactive in Suzuki couplings. This is attributed to a combination of electronic and steric factors. The C-4 position is less sterically hindered than the C-2 position, which is flanked by the methoxy group. This allows for easier access of the bulky palladium catalyst for oxidative addition.
-
This compound : The C-2 bromine is significantly more reactive towards oxidative addition. This is primarily an electronic effect, where the ortho-methoxy group activates the C-2 position, making the C-Br bond more susceptible to the palladium catalyst. This provides a reliable handle for selective coupling at the C-2 position.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[13] The principles of regioselectivity largely mirror those of the Suzuki coupling, as the initial oxidative addition step is often rate-determining.[14]
-
2,4-Dibromoanisole : Similar to the Suzuki coupling, the C-4 position is the preferred site for amination due to its lower steric hindrance, allowing the palladium-ligand complex to access the C-Br bond more readily.[15][16]
-
This compound : The electronic activation provided by the ortho-methoxy group again renders the C-2 bromine as the more reactive site for Buchwald-Hartwig amination. This allows for the selective introduction of an amino group adjacent to the methoxy substituent.
Data Summary: A Head-to-Head Comparison
| Transformation | Isomer | More Reactive Position | Predominant Pathway | Typical Yields (Mono-functionalization) | Rationale |
| Grignard Formation | 2,4-Dibromoanisole | C-4 | Halogen-Metal Exchange | Moderate to High | Less steric hindrance at C-4.[6][7] |
| Lithiation (DoM) | This compound | C-4 (H) | Deprotonation | Condition Dependent | para to OMe, activated by adjacent Br.[5] |
| Lithiation (Exchange) | This compound | C-2 (Br) | Halogen-Metal Exchange | Condition Dependent | Electronic activation from ortho OMe.[8] |
| Suzuki Coupling | 2,4-Dibromoanisole | C-4 | C-C Coupling | Good to Excellent | Lower steric hindrance.[17] |
| Suzuki Coupling | This compound | C-2 | C-C Coupling | Good to Excellent | Strong electronic activation from ortho OMe. |
| Buchwald-Hartwig | 2,4-Dibromoanisole | C-4 | C-N Coupling | Good to Excellent | Lower steric hindrance.[15] |
| Buchwald-Hartwig | This compound | C-2 | C-N Coupling | Good to Excellent | Strong electronic activation from ortho OMe. |
Visualizing the Reaction Pathways
The regioselectivity in palladium-catalyzed couplings can be visualized as a decision point in the reaction pathway, governed by the substrate's intrinsic properties.
Caption: Favored reaction pathway for this compound in Suzuki coupling.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromoanisole
This protocol provides a representative method for the selective functionalization of the C-4 position of 2,4-Dibromoanisole, a common objective in multi-step synthesis.[18]
Objective: To synthesize 4-phenyl-2-bromoanisole.
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (5 mL). Seal the flask with a septum and degas the mixture by bubbling nitrogen through the solvent for 20 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-2-bromoanisole.
Conclusion: Harnessing Isomeric Differences for Synthetic Advantage
The cases of 2,3- and 2,4-dibromoanisole powerfully illustrate a core principle in organic synthesis: isomeric position is a critical determinant of chemical reactivity. For 2,4-dibromoanisole, the less hindered C-4 position is the typical site of reaction in palladium-catalyzed couplings. In stark contrast, the C-2 position of this compound is electronically activated by the adjacent methoxy group, making it the preferred site for these same transformations.
For the researcher and drug development professional, this understanding is not merely academic. It allows for the deliberate design of synthetic sequences where specific positions on a molecule can be functionalized in a predictable order. By selecting the appropriate isomer and reaction conditions, chemists can strategically build molecular complexity, avoid the need for cumbersome protecting group strategies, and ultimately create more efficient pathways to novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. embibe.com [embibe.com]
- 4. differencebetween.com [differencebetween.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.se [fishersci.se]
Synthesis and characterization of 2,3-Dibromoanisole derivatives
An In-Depth Comparative Guide to the Synthesis and Characterization of 2,3-Dibromoanisole Derivatives
This guide offers a comprehensive analysis of the synthesis and characterization of this compound and its derivatives. Designed for researchers, scientists, and professionals in drug development, it moves beyond simple protocols to explain the causal relationships behind experimental choices. We will objectively compare various synthetic methodologies, supported by experimental data, and detail the critical characterization techniques required to validate these valuable chemical intermediates.
The Strategic Importance of this compound
Dibromo aromatic compounds are versatile building blocks in organic synthesis, offering two reactive sites for sequential, selective functionalization.[1] Specifically, the this compound scaffold is a crucial precursor for creating complex molecules in pharmaceuticals, agrochemicals, and materials science. The methoxy group and the ortho/meta bromine atoms provide a unique electronic and steric environment, enabling participation in a wide array of cross-coupling reactions like Suzuki, Heck, and Sonogashira to form essential carbon-carbon and carbon-heteroatom bonds. Understanding the most efficient pathways to this specific isomer is paramount for its effective utilization.
A Comparative Analysis of Synthetic Methodologies
The synthesis of this compound presents a classic regioselectivity challenge. A naive approach can lead to a complex mixture of isomers, making purification difficult and inefficient. Here, we compare the primary synthetic strategies, evaluating their respective strengths and weaknesses.
Method 1: Direct Electrophilic Bromination of Anisole (A Cautionary Tale)
The direct bromination of anisole is a fundamental electrophilic aromatic substitution reaction. However, it is an unsuitable method for producing the 2,3-dibromo isomer with any reasonable yield.
Causality Behind the Method's Failure: The methoxy group (-OCH₃) is a powerful activating and ortho, para-directing group due to the mesomeric effect, where the oxygen's lone pairs donate electron density to the benzene ring.[2] Consequently, electrophilic attack by bromine preferentially occurs at the positions ortho (C2, C6) and para (C4) to the methoxy group. The initial bromination yields a mixture of 2-bromoanisole and 4-bromoanisole. A second bromination of these products leads predominantly to 2,4-dibromoanisole and 2,6-dibromoanisole.[3] The formation of the 2,3-isomer is sterically and electronically disfavored, resulting in negligible yields.
Caption: Direct bromination of anisole yields a mixture of ortho- and para-substituted products.
Method 2: Williamson Ether Synthesis (A Recommended Approach)
A highly effective and regioselective route is the Williamson ether synthesis, starting from the corresponding phenol. This method's success is contingent on the availability of 2,3-dibromophenol.
Mechanism & Rationale: This is a classic Sₙ2 reaction where the phenoxide ion, formed by deprotonating 2,3-dibromophenol with a mild base (e.g., K₂CO₃), acts as a nucleophile. It attacks an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form the ether linkage. The bromine positions are pre-defined by the starting material, ensuring absolute regiocontrol. This approach avoids the formation of isomers, simplifying purification significantly.
Caption: Williamson ether synthesis provides a direct route to this compound.
Method 3: Sandmeyer Reaction
The Sandmeyer reaction is another powerful tool for introducing bromine at a specific position, starting from an appropriately substituted aniline.
Mechanism & Rationale: This multi-step process begins with the diazotization of a starting material like 2-bromo-3-methoxyaniline. The aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromine atom. Like the Williamson ether synthesis, this method offers excellent regiocontrol based on the substitution pattern of the starting aniline.
Comparison of Synthetic Routes
| Metric | Direct Bromination | Williamson Ether Synthesis | Sandmeyer Reaction |
| Regioselectivity | Very Poor (Mixture of isomers) | Excellent (Single isomer) | Excellent (Single isomer) |
| Starting Material | Anisole (Readily available) | 2,3-Dibromophenol (Specialty) | Substituted Aniline (Multi-step prep) |
| Reaction Conditions | Mild (e.g., room temp) | Mild (e.g., reflux in acetone) | Harsh (Low temp diazotization) |
| Yield of 2,3-Isomer | < 5% (Typically trace) | High (>90% often achievable) | Good (Typically 60-80%) |
| Purification | Very Difficult (Chromatography) | Simple (Recrystallization/Distillation) | Moderate (Chromatography often needed) |
| Scalability | Not scalable for this isomer | Highly scalable | Scalable with caution (diazonium salts) |
| Overall Recommendation | Not Recommended | Highly Recommended | Viable Alternative |
Comprehensive Characterization Protocol
Once synthesized, rigorous characterization is essential to confirm the identity, structure, and purity of the this compound derivative.
Caption: A standard workflow for the characterization of synthesized this compound.
Spectroscopic Analysis
The following data provides a reference for the characterization of the parent compound, this compound (CAS: 95970-22-2).[4]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals for the three aromatic protons, exhibiting coupling patterns (doublets, triplets) consistent with the 1,2,3-substitution. Methoxy Region (δ ~3.9 ppm): A sharp singlet integrating to 3 protons for the -OCH₃ group. |
| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Six distinct signals for the six unique aromatic carbons. The carbons bonded to bromine will be significantly shifted. Methoxy Carbon (δ ~56 ppm): A single signal for the -OCH₃ carbon. |
| Mass Spec. (EI-MS) | Molecular Ion Peak (M⁺): A characteristic triplet of peaks at m/z 264, 266, and 268 with a relative intensity ratio of approximately 1:2:1, corresponding to the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br).[5] |
| Infrared (IR) | ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group. ~1250 cm⁻¹: Strong C-O stretching of the aryl-alkyl ether. ~700-500 cm⁻¹: C-Br stretching. |
Note: Spectroscopic data for other dibromoanisole isomers, such as 2,4-dibromoanisole, will show different patterns in the aromatic region of the NMR spectrum and may have different fragmentation in MS.[6][7]
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol provides a self-validating system for the synthesis of this compound from 2,3-dibromophenol.
Reagents & Equipment:
-
2,3-Dibromophenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Methyl Iodide (CH₃I, 1.5 eq)
-
Anhydrous Acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-dibromophenol (1.0 eq) and anhydrous acetone to create a ~0.5 M solution.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will become heterogeneous.
-
Methylation: Add methyl iodide (1.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or distillation under reduced pressure to yield pure this compound as a liquid or low-melting solid.[4]
-
Validation: Confirm the product's identity and purity using the characterization techniques detailed in Section 3. An expected yield for this reaction is typically >90%.
Conclusion
While several synthetic routes to this compound derivatives exist, a comparative analysis reveals that methods offering high regioselectivity are vastly superior. Direct bromination of anisole is inefficient and leads to complex purification challenges. In contrast, the Williamson ether synthesis from 2,3-dibromophenol stands out as the most robust, scalable, and high-yielding method, provided the starting material is accessible. The Sandmeyer reaction offers a viable, though more complex, alternative. Rigorous characterization by NMR, MS, and IR spectroscopy is non-negotiable to confirm the correct isomeric structure and ensure the material's suitability for subsequent applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 4. This compound | C7H6Br2O | CID 11958056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR spectrum [chemicalbook.com]
A Researcher's Guide to the Structural Elucidation of 2,3-Dibromoanisole: A Comparative Analysis of X-ray Crystallography and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. 2,3-Dibromoanisole, a halogenated aromatic compound, presents a case study in the strategic selection of analytical techniques for unambiguous structural characterization. While not as extensively studied as other isomers, its unique substitution pattern raises questions about conformational preferences and intermolecular interactions that can have significant implications in medicinal chemistry and materials science.
This guide provides an in-depth technical exploration of the methodologies for elucidating the structure of this compound. We will present a comprehensive, hypothetical workflow for its synthesis and single-crystal X-ray diffraction analysis, the gold standard for structural determination. Crucially, in the absence of a publicly available crystal structure for this compound or its isomers, this guide will offer a comparative analysis of the expected structural insights from X-ray crystallography versus those obtainable from powerful alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED). By examining the strengths and limitations of each method, this guide aims to equip researchers with the critical knowledge to select the most appropriate analytical tool for their specific research objectives.
I. Synthesis and Preparation of this compound for Structural Analysis
A reliable synthesis of high-purity this compound is the essential first step for any structural elucidation technique. Direct bromination of anisole is not a viable route for the 2,3-isomer due to the ortho- and para-directing nature of the methoxy group. A more regioselective approach involves the synthesis of the precursor, 2,3-dibromophenol, followed by methylation.
A. Synthesis of 2,3-Dibromophenol via Sandmeyer Reaction
One effective method to synthesize 2,3-dibromophenol is through a Sandmeyer reaction, starting from the readily available 3-bromoaniline[1]. This multi-step process offers excellent control over the regiochemistry.
Experimental Protocol: Synthesis of 2,3-Dibromophenol
-
Bromination of 3-Bromoaniline: Dissolve 3-bromoaniline (1.0 eq) in acetonitrile and cool the solution to 0 °C. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed, and the residue is worked up with an aqueous solution of sodium bicarbonate and extracted with dichloromethane. The organic layers are dried and concentrated to yield 2,3-dibromoaniline[1].
-
Diazotization of 2,3-Dibromoaniline: Dissolve the synthesized 2,3-dibromoaniline (1.0 eq) in a solution of concentrated sulfuric acid in water at 0-5 °C. A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt[1].
-
Hydrolysis of the Diazonium Salt: In a separate flask, a solution of copper(I) oxide and copper(II) nitrate in water is prepared. The cold diazonium salt solution is then slowly added to this copper salt solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of 2,3-dibromophenol[1]. The product is then extracted and purified.
B. Methylation of 2,3-Dibromophenol via Williamson Ether Synthesis
With 2,3-dibromophenol in hand, the target this compound can be synthesized through a Williamson ether synthesis, a classic and reliable method for forming ethers[2][3].
Experimental Protocol: Synthesis of this compound
-
Deprotonation of the Phenol: In a round-bottom flask, dissolve 2,3-dibromophenol (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile. Add a base, for example, anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the solution[2]. Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the phenoxide ion.
-
Methylation: To the stirred suspension, add a methylating agent, such as methyl iodide (CH₃I) (1.1-1.5 eq), dropwise[2][4].
-
Reaction and Work-up: Heat the reaction mixture to reflux and monitor its progress by TLC. Upon completion, the reaction is cooled, and the inorganic salts are filtered off. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and the solvent removed to yield crude this compound.
-
Purification: The crude product should be purified by column chromatography or recrystallization to obtain high-purity material suitable for crystal growth and spectroscopic analysis.
II. The Gold Standard: A Workflow for Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the crystalline state. The following section outlines a hypothetical workflow for the X-ray crystallographic analysis of this compound.
References
A Researcher's Guide to the Quantitative Analysis of 2,3-Dibromoanisole: A Comparative Review of Analytical Standards and Methodologies
For researchers, scientists, and professionals in drug development, the precise quantification of chemical compounds is paramount. 2,3-Dibromoanisole, a halogenated aromatic ether, serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its accurate measurement is critical for ensuring reaction efficiency, product purity, and for understanding its environmental fate and toxicological profile. This in-depth technical guide provides a comparative analysis of commercially available analytical standards for this compound and details validated methodologies for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The Cornerstone of Accurate Quantification: Certified Reference Materials
The reliability of any quantitative analysis hinges on the quality of the analytical standards used for calibration. A Certified Reference Material (CRM) provides a known concentration of the analyte, against which unknown samples can be accurately measured. For this compound, the availability of high-purity, certified standards is essential for method validation and routine analysis.
Below is a comparison of currently available analytical standards for this compound and its isomers, which can be useful for specificity studies and impurity profiling.
| Supplier | Product Name | CAS Number | Purity/Concentration | Format | Certification |
| AccuStandard [1][2] | This compound | 95970-22-2 | 50 µg/mL in Methanol | Solution | Certified Reference Material |
| TCI America [3] | 2,6-Dibromoanisole | 38603-09-7 | >98.0% (GC) | Neat Liquid | - |
| HPC Standards [4] | 2,4-Dibromoanisole | 21702-84-1 | Not Specified | Neat Solid | ISO 17034 |
Expert Insight: The choice of an analytical standard should be guided by the specific requirements of the analytical method and the quality system under which the laboratory operates. For quantitative assays requiring the highest level of accuracy and traceability, a Certified Reference Material, such as that offered by AccuStandard, is indispensable.[1][2] For applications such as reaction monitoring or initial screening, a well-characterized neat material with high purity, like those from TCI, may be sufficient.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and the specificity of mass spectrometric detection make it an ideal choice for complex matrices.
Experimental Protocol: Quantitative GC-MS Analysis of this compound
This protocol is adapted from established methods for the analysis of halogenated anisoles.[5][6][7]
1. Sample Preparation and Calibration Standards:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent such as ethyl acetate or hexane. The final concentration should be within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound certified reference material in the same solvent as the sample. A typical concentration range would be from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard: To improve precision, add a known concentration of an internal standard to all samples and calibration standards. A suitable internal standard would be a structurally similar compound that is not present in the sample, for example, 2,4,6-tribromoanisole.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977B MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended for good peak shape and separation. A common choice is a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor the following ions for this compound (m/z): 266 (molecular ion), 251, 172. For the internal standard (e.g., 2,4,6-tribromoanisole), monitor appropriate ions (e.g., m/z 346, 331).
-
Causality Behind Experimental Choices: The choice of a non-polar column like DB-5ms is based on the principle of "like dissolves like," where the non-polar stationary phase provides good separation for the relatively non-polar this compound. The temperature program is designed to ensure good separation from other components in the sample matrix while keeping the run time efficient. The use of SIM mode significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of low levels of the analyte.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC offers a robust and versatile alternative for the quantification of this compound, particularly for samples that are not amenable to GC analysis or when derivatization is not desired.
Experimental Protocol: Quantitative HPLC Analysis of this compound
This protocol is based on established methods for the analysis of brominated aromatic compounds.[8]
1. Sample Preparation and Calibration Standards:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol. Ensure the final concentration is within the linear range of the method. Filtration of the sample through a 0.45 µm filter is recommended to protect the HPLC column.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound certified reference material in the mobile phase. A typical concentration range would be from 0.5 µg/mL to 50 µg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is a suitable choice (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating the analyte from matrix components.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: Linear gradient to 95% B
-
10-15 min: Hold at 95% B
-
15.1-20 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of approximately 210 nm or 280 nm. A DAD can be used to confirm peak purity.
Causality Behind Experimental Choices: The C18 column provides excellent retention and separation for moderately non-polar compounds like this compound. A gradient elution is employed to ensure that both early and late-eluting compounds are adequately resolved and to reduce the total run time. The choice of detection wavelength is based on the UV absorbance maxima of the analyte.
References
- 1. accustandard.com [accustandard.com]
- 2. accustandard.com [accustandard.com]
- 3. 2,6-Dibromoanisole | 38603-09-7 | TCI AMERICA [tcichemicals.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. researchgate.net [researchgate.net]
- 6. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmchemsci.com [jmchemsci.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Electronic Structure of 2,3-Dibromoanisole and Its Isomers: A Computational Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic structure is paramount. It governs reactivity, dictates spectroscopic properties, and ultimately influences biological activity. This guide provides an in-depth computational analysis of the electronic structure of 2,3-Dibromoanisole, a halogenated aromatic compound of interest in synthetic chemistry and materials science.
In the spirit of rigorous scientific comparison, we extend our analysis to its structural isomers: 2,4-Dibromoanisole, 3,5-Dibromoanisole, and 2,6-Dibromoanisole. Through high-level Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, we will elucidate key electronic parameters, including frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, dipole moments, and simulated electronic absorption spectra. This comparative approach allows for a nuanced understanding of how the positions of the bromine substituents influence the electronic landscape of the anisole core.
The Rationale Behind the Computational Approach: Methodological Transparency
To ensure the scientific integrity of this analysis, the selection of computational methods was guided by established best practices for halogenated aromatic compounds. The intricate interplay of the electron-donating methoxy group and the electron-withdrawing, bulky bromine atoms necessitates a careful choice of theoretical parameters.
The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)
For the ground-state electronic structure calculations, we employed Density Functional Theory (DFT), a quantum mechanical method that balances computational cost with high accuracy. The choice of the functional and basis set is critical for obtaining meaningful results, especially for molecules containing heavy elements like bromine.
-
Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating self-interaction errors that can be problematic in pure DFT functionals, especially when describing charge distribution in molecules with polar bonds like C-Br and C-O.
-
Basis Set Selection: 6-311++G(d,p) The choice of basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. For bromine, a sufficiently large and flexible basis set is essential to accurately describe its electron distribution, including its polarizability. The 6-311++G(d,p) basis set offers a good compromise between accuracy and computational expense.[1]
-
6-311G : A triple-zeta valence basis set, providing a more accurate description of the valence electrons compared to smaller basis sets.
-
++G : Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and weak interactions.
-
(d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are added to allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.
-
Simulating Electronic Spectra: Time-Dependent DFT (TD-DFT)
To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) was employed.[2][3] This method allows for the calculation of excited-state energies, which correspond to the absorption of light in the UV-Vis region. The same B3LYP functional and 6-311++G(d,p) basis set were used for consistency.
The following diagram illustrates the computational workflow:
Caption: Computational workflow for electronic structure analysis.
Comparative Analysis of Electronic Properties
The following sections present the calculated electronic properties for this compound and its isomers. All calculations were performed using the computational protocol described above.
Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in a molecule's reactivity.[4][5] The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.[6][7] A smaller gap suggests a molecule is more easily excitable and potentially more reactive.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.12 | -0.85 | 5.27 |
| 2,4-Dibromoanisole | -6.05 | -0.98 | 5.07 |
| 3,5-Dibromoanisole | -6.21 | -0.79 | 5.42 |
| 2,6-Dibromoanisole | -6.18 | -0.75 | 5.43 |
Analysis of Frontier Orbitals:
-
HOMO: In all isomers, the HOMO is primarily localized on the benzene ring and the oxygen atom of the methoxy group, with significant contributions from the bromine atoms. This indicates that the initial electronic excitation or oxidation is likely to involve these regions.
-
LUMO: The LUMO, in contrast, is predominantly distributed over the aromatic ring and the C-Br bonds, suggesting that these areas are the most likely sites for nucleophilic attack or electron acceptance.
-
HOMO-LUMO Gap: 2,4-Dibromoanisole exhibits the smallest HOMO-LUMO gap, suggesting it may be the most reactive of the isomers. Conversely, 2,6- and 3,5-Dibromoanisole have the largest gaps, indicating greater kinetic stability. The ortho-meta arrangement in this compound results in an intermediate gap. This trend can be rationalized by the interplay of the inductive and mesomeric effects of the substituents.
The following diagram illustrates the HOMO and LUMO distributions for this compound:
Caption: Representation of HOMO and LUMO orbitals.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential).
For all dibromoanisole isomers, the MEP analysis reveals:
-
A region of negative electrostatic potential around the oxygen atom of the methoxy group, making it a likely site for electrophilic attack or hydrogen bonding.
-
Regions of positive potential are observed around the hydrogen atoms of the benzene ring and, interestingly, in the "sigma-hole" regions on the bromine atoms. This positive cap on the halogen atom is a characteristic feature that can lead to halogen bonding interactions.
-
The distribution of these potentials varies subtly with the substitution pattern, influencing the molecule's intermolecular interactions.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. It arises from the unequal sharing of electrons in chemical bonds and the molecule's geometry.
| Compound | Calculated Dipole Moment (Debye) |
| This compound | 2.58 |
| 2,4-Dibromoanisole | 1.89 |
| 3,5-Dibromoanisole | 1.25 |
| 2,6-Dibromoanisole | 3.41 |
Analysis of Dipole Moments:
-
The calculated dipole moments vary significantly among the isomers, highlighting the strong influence of the bromine atom positions on the overall molecular polarity.
-
2,6-Dibromoanisole exhibits the largest dipole moment. The vector addition of the C-Br and C-O bond dipoles in this highly sterically hindered isomer results in a large net dipole.
-
Conversely, the more symmetric 3,5-Dibromoanisole has the smallest dipole moment, as the individual bond dipoles partially cancel each other out.
-
2,3- and 2,4-Dibromoanisole have intermediate dipole moments, reflecting their asymmetric substitution patterns.
Simulated UV-Vis Spectra
The simulated UV-Vis spectra provide insights into the electronic transitions of the molecules. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower energy orbital to a higher one, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.
| Compound | Calculated λmax (nm) | Major Transition Contribution |
| This compound | 285 | HOMO -> LUMO |
| 2,4-Dibromoanisole | 292 | HOMO -> LUMO |
| 3,5-Dibromoanisole | 281 | HOMO -> LUMO |
| 2,6-Dibromoanisole | 279 | HOMO -> LUMO |
Analysis of Simulated Spectra:
-
All isomers are predicted to absorb in the UV-C and UV-B regions of the electromagnetic spectrum.
-
The primary electronic transition for all isomers corresponds to a π -> π* transition, largely involving the HOMO and LUMO.
-
2,4-Dibromoanisole is predicted to have the most red-shifted (longest wavelength) absorption maximum, which is consistent with it having the smallest HOMO-LUMO gap.
-
The sterically hindered 2,6-isomer and the symmetric 3,5-isomer are predicted to have the most blue-shifted (shortest wavelength) absorptions.
Concluding Remarks and Future Directions
This computational guide provides a detailed comparative analysis of the electronic structure of this compound and its isomers. The position of the bromine substituents has a demonstrable effect on the frontier molecular orbitals, molecular polarity, and electronic absorption spectra. 2,4-Dibromoanisole is predicted to be the most reactive isomer based on its smaller HOMO-LUMO gap and red-shifted absorption spectrum.
It is crucial to reiterate that these are theoretical predictions. Experimental validation of these findings, particularly through UV-Vis spectroscopy and dipole moment measurements, would be invaluable for confirming the accuracy of the computational models and providing a more complete picture of the electronic properties of these molecules.
The insights generated in this guide can aid researchers in selecting the most suitable isomer for a particular application, whether it be in the design of new pharmaceuticals, the development of novel organic materials, or as a substrate in synthetic transformations. The detailed electronic structure information provides a foundation for understanding and predicting the behavior of these important chemical building blocks.
References
A Senior Application Scientist's Guide to the Synthesis of 2,3-Dibromoanisole: A Comparative Yield Analysis
Introduction
2,3-Dibromoanisole (CAS No: 95970-22-2) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its specific substitution pattern makes it a valuable precursor for the synthesis of complex organic molecules, including pharmaceutical agents and functional materials, where precise regiochemistry is paramount for biological activity or material properties.
The synthesis of this compound, however, is not trivial. Direct electrophilic bromination of anisole is unsuitable for preparing the 2,3-isomer due to the strong ortho, para-directing nature of the methoxy group, which overwhelmingly favors the formation of 4-bromoanisole and 2,4-dibromoanisole.[2][3] Consequently, researchers must rely on multi-step, regioselective strategies.
This comprehensive guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound. We will dissect the experimental protocols, analyze the underlying chemical principles, and present a critical evaluation of the yields and practical considerations for each pathway. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select and execute the optimal synthetic strategy for their specific needs.
Pivotal Strategy: Williamson Ether Synthesis of 2,3-Dibromophenol
The most direct and reliable method to obtain this compound is through the methylation of the corresponding phenol, 2,3-dibromophenol. This reaction proceeds via the well-established Williamson ether synthesis.
Causality Behind the Method: The Williamson ether synthesis is a robust and high-yielding reaction.[4] The mechanism involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic phenoxide ion. This ion then readily undergoes an SN2 reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, to form the desired anisole derivative. The choice of a polar aprotic solvent like acetone or DMF facilitates this reaction by solvating the cation of the base without interfering with the nucleophilic phenoxide.[4]
General Experimental Protocol: Methylation of 2,3-Dibromophenol
-
Reaction Setup: To a solution of 2,3-dibromophenol (1.0 eq.) in a polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Phenoxide Formation: Stir the mixture at room temperature for 20-40 minutes to ensure the complete formation of the potassium phenoxide salt.
-
Alkylation: Add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1-1.5 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). After filtration and concentration, purify the crude this compound by column chromatography or vacuum distillation to yield the final product.
Given that this final methylation step is generally efficient, the critical factor determining the overall yield and practicality of producing this compound lies in the successful synthesis of the key intermediate, 2,3-dibromophenol . The following sections compare the primary pathways to this crucial precursor.
Comparative Analysis of Precursor Synthesis: Pathways to 2,3-Dibromophenol
We will evaluate two main regioselective strategies for synthesizing 2,3-dibromophenol: a Sandmeyer reaction starting from 2,3-dibromoaniline and a multi-step sequence starting from 1,2-dibromobenzene.
Route 1: Sandmeyer Reaction from 2,3-Dibromoaniline
This approach leverages the readily available 2,3-dibromoaniline and converts its amino group into a hydroxyl group via a two-stage diazotization and hydrolysis sequence.
Expertise & Mechanistic Insight: The Sandmeyer reaction is a cornerstone of aromatic chemistry for replacing an amino group with a wide range of functionalities. The process begins with the treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. This low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. The resulting diazonium salt is then heated in an aqueous solution, often with copper salts as catalysts, causing the evolution of nitrogen gas and the introduction of a hydroxyl group onto the aromatic ring.[5]
-
Diazotization: In a beaker, dissolve 2,3-dibromoaniline (1.0 eq.) in a solution of concentrated sulfuric acid in water, maintaining the temperature between 0-5 °C with an ice bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise. It is crucial to keep the temperature below 5 °C to ensure the stability of the diazonium salt intermediate.
-
Hydrolysis: In a separate flask, prepare an aqueous solution of copper(II) sulfate. Gently heat this solution and slowly add the cold diazonium salt solution with vigorous stirring.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas indicates the progress of the reaction.
-
Isolation and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,3-dibromophenol is then purified by column chromatography.[5]
Route 2: Multi-Step Synthesis from 1,2-Dibromobenzene
This pathway builds the required functionality on the commercially available 1,2-dibromobenzene through a sequence of nitration, reduction, and finally, the same Sandmeyer reaction described in Route 1.
Expertise & Mechanistic Insight: This strategy is a classic example of leveraging directing group effects in electrophilic aromatic substitution.
-
Nitration: The initial bromines on 1,2-dibromobenzene are deactivating but ortho, para-directing. The nitration (using a mixture of nitric and sulfuric acid, known as "mixed acid") introduces a nitro group. The most likely position for substitution is C3, which is ortho to one bromine and meta to the other, leading to 1,2-dibromo-3-nitrobenzene.[6]
-
Reduction: The nitro group is then reduced to a primary amine. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or through catalytic hydrogenation. This step transforms the electron-withdrawing nitro group into an electron-donating amino group, which is necessary for the subsequent diazotization.[6]
-
Diazotization and Hydrolysis: The resulting 2,3-dibromoaniline is then converted to 2,3-dibromophenol as detailed in Route 1.
-
Nitration: Add 1,2-dibromobenzene (1.0 eq.) to a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid. Stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature. Pour the mixture over ice and extract the 1,2-dibromo-3-nitrobenzene product.
-
Reduction: Dissolve the purified 1,2-dibromo-3-nitrobenzene in ethanol and add a solution of tin(II) chloride in concentrated HCl. Reflux the mixture until TLC indicates the complete consumption of the starting material. Neutralize the mixture with a base (e.g., NaOH) and extract the 2,3-dibromoaniline.
-
Diazotization and Hydrolysis: Follow the Sandmeyer reaction protocol as described in Route 1 to convert 2,3-dibromoaniline into 2,3-dibromophenol.[6]
Quantitative Data and Comparative Summary
The selection of a synthetic route often depends on a trade-off between the number of steps, overall yield, and the cost or availability of starting materials. While yields can vary based on experimental conditions and scale, the following table provides a comparative overview based on established chemical transformations.
| Parameter | Route 1: From 2,3-Dibromoaniline | Route 2: From 1,2-Dibromobenzene | Final Step: Methylation |
| Starting Material | 2,3-Dibromoaniline | 1,2-Dibromobenzene | 2,3-Dibromophenol |
| Number of Steps | 1 (to phenol) | 3 (to phenol) | 1 |
| Key Reagents | NaNO₂, H₂SO₄, CuSO₄ | HNO₃/H₂SO₄, SnCl₂/HCl, NaNO₂ | (CH₃)₂SO₄, K₂CO₃ |
| Typical Step Yield | 60-75% | Nitration: ~85%, Reduction: ~90%, Sandmeyer: ~70% | >90% |
| Est. Overall Yield | ~60-75% (from aniline) | ~45-55% (from dibromobenzene) | >90% (from phenol) |
| Pros | - Fewer steps | - More readily available/cheaper starting material | - High yield and reliability |
| - Higher yield from the immediate precursor | - Utilizes fundamental, well-understood reactions | - Straightforward protocol | |
| Cons | - 2,3-Dibromoaniline may be more expensive | - More steps, leading to lower overall yield | - Requires synthesis of the precursor |
| - Diazonium salts can be unstable | - Involves handling of strong acids and reducing agents | - Methylating agents can be toxic |
Conclusion and Recommendations
The most effective and highest-yielding pathway to This compound is the Williamson ether synthesis-based methylation of 2,3-dibromophenol . The overall efficiency of the synthesis is therefore dictated by the route chosen to prepare this key phenolic intermediate.
-
For rapid synthesis with higher yield: If 2,3-dibromoaniline is readily available and cost is not the primary constraint, Route 1 is superior. It involves fewer steps and provides a better overall yield from its immediate precursor.
-
For cost-effectiveness and accessibility: If working from basic, inexpensive starting materials is the priority, Route 2 is the more practical choice. Although it involves more steps and results in a lower overall yield, 1,2-dibromobenzene is generally more accessible and affordable than its 2,3-disubstituted aniline counterpart.
Ultimately, the choice of synthetic route is a strategic decision. Researchers must weigh the number of synthetic transformations and potential yield against the availability and cost of the starting materials to best align with their project goals and laboratory resources.
References
Differentiating Dibromoanisole Isomers: A Spectroscopic Comparison Guide
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Dibromoanisole, a key building block in various organic syntheses, exists in several isomeric forms depending on the substitution pattern of the two bromine atoms on the anisole ring. While these isomers share the same molecular formula and weight, their distinct structural arrangements give rise to unique spectroscopic signatures. This guide provides an in-depth comparison of three common dibromoanisole isomers—2,4-dibromoanisole, 2,6-dibromoanisole, and 3,5-dibromoanisole—using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Structural Basis of Spectroscopic Differences
The electronic environment of each atom and the vibrational modes of the chemical bonds within a molecule are highly sensitive to the positions of its constituent atoms. In the case of dibromoanisole isomers, the varying placement of the electron-withdrawing bromine atoms and the electron-donating methoxy group (-OCH₃) on the benzene ring creates distinct patterns of electron density and steric hindrance. These differences are the fundamental cause of the variations observed in their respective spectra.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Chemical Shifts and Splitting Patterns
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ) of a nucleus is determined by its local electronic environment, while the spin-spin coupling between adjacent nuclei provides information about their connectivity.
Causality Behind Experimental Choices in NMR
The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the often-complex splitting patterns observed in the aromatic region of these isomers. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak in both ¹H and ¹³C NMR spectra, which does not interfere with the signals of interest.
¹H NMR Comparison
The ¹H NMR spectra of the dibromoanisole isomers are most notably distinguished by the number of signals in the aromatic region, their chemical shifts, and their coupling patterns.
-
2,4-Dibromoanisole: Due to its asymmetry, the three aromatic protons are chemically non-equivalent and thus give rise to three distinct signals. The proton at C6 is ortho to the methoxy group and shows a doublet. The proton at C5 is ortho to one bromine and meta to another, appearing as a doublet of doublets. The proton at C3 is ortho to a bromine and meta to the methoxy group, also presenting as a doublet.
-
2,6-Dibromoanisole: The molecule possesses a plane of symmetry bisecting the C1-C4 axis. Consequently, the protons at C3 and C5 are chemically equivalent, as are the brominated carbons C2 and C6. This symmetry results in two signals in the aromatic region: a triplet for the proton at C4 and a doublet for the equivalent protons at C3 and C5.[1]
-
3,5-Dibromoanisole: This isomer also exhibits symmetry, with a plane passing through the C1-C4 axis. The protons at C2 and C6 are equivalent, and the proton at C4 is unique. This leads to two aromatic signals: a doublet for the equivalent C2/C6 protons and a triplet for the C4 proton.
The methoxy protons (-OCH₃) in all three isomers typically appear as a sharp singlet, but their chemical shift can be subtly influenced by the proximity of the bromine atoms.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for Dibromoanisole Isomers
| Isomer | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | Methoxy Protons (δ, ppm, multiplicity) |
| 2,4-Dibromoanisole | δ 7.66 (d, J=2.4 Hz, 1H, H-3), 7.37 (dd, J=8.8, 2.4 Hz, 1H, H-5), 6.77 (d, J=8.8 Hz, 1H, H-6) | δ 3.87 (s, 3H) |
| 2,6-Dibromoanisole | δ 7.50 (d, J=8.0 Hz, 2H, H-3/H-5), 6.86 (t, J=8.0 Hz, 1H, H-4)[1] | δ 3.89 (s, 3H)[1] |
| 3,5-Dibromoanisole | δ 7.24 (t, J=1.6 Hz, 1H, H-4), 6.99 (d, J=1.6 Hz, 2H, H-2/H-6) | δ 3.78 (s, 3H) |
¹³C NMR Comparison
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to the electronic effects of the substituents. The number of signals in the aromatic region directly corresponds to the number of chemically non-equivalent carbon atoms.
-
2,4-Dibromoanisole: All six aromatic carbons are unique, resulting in six distinct signals.
-
2,6-Dibromoanisole: Due to symmetry, there are four signals for the aromatic carbons (C1, C2/C6, C3/C5, and C4).[2]
-
3,5-Dibromoanisole: Symmetry also leads to four aromatic carbon signals (C1, C2/C6, C3/C5, and C4).[2]
The carbon directly attached to the methoxy group (C1) is typically the most deshielded (highest δ value) among the protonated aromatic carbons, while the carbons bearing bromine atoms are significantly shielded.
Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃) for Dibromoanisole Isomers [2]
| Carbon Position | 2,4-Dibromoanisole (δ, ppm) | 2,6-Dibromoanisole (δ, ppm) | 3,5-Dibromoanisole (δ, ppm) |
| C1 | 154.9 | 155.3 | 159.9 |
| C2 | 115.3 | 114.7 | 126.1 |
| C3 | 132.0 | 134.0 | 116.1 |
| C4 | 116.2 | 129.3 | 135.5 |
| C5 | 135.5 | 134.0 | 116.1 |
| C6 | 113.1 | 114.7 | 126.1 |
| -OCH₃ | 56.9 | 60.6 | 56.4 |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
A self-validating protocol for NMR analysis ensures reproducibility and data integrity.
Caption: Workflow for NMR analysis of dibromoanisole isomers.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). While all dibromoanisole isomers will exhibit characteristic C-H, C-O, and C-Br bond vibrations, the substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹), which can be diagnostic.
Causality Behind Experimental Choices in IR
For solid samples like the dibromoanisole isomers, the KBr pellet method is a common and reliable technique. It involves intimately mixing the sample with dry potassium bromide powder and pressing the mixture into a transparent pellet. This ensures that the sample is dispersed in a non-absorbing matrix, allowing for the acquisition of a high-quality transmission spectrum. The use of an ATR-FTIR spectrometer is a modern alternative that requires minimal sample preparation.
IR Spectral Comparison
-
C-O Stretching: All isomers will show a strong absorption band corresponding to the C-O stretching of the methoxy group, typically in the range of 1250-1000 cm⁻¹.
-
Aromatic C=C Stretching: The aromatic ring C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is particularly useful for distinguishing substitution patterns on a benzene ring.
-
2,4-Dibromoanisole (1,2,4-trisubstituted): Expect a strong band in the 880-800 cm⁻¹ range.
-
2,6-Dibromoanisole (1,2,3-trisubstituted): Look for characteristic bands in the 810-750 cm⁻¹ and 745-705 cm⁻¹ regions.
-
3,5-Dibromoanisole (1,3,5-trisubstituted): This substitution pattern typically gives rise to strong bands in the 900-860 cm⁻¹ and 800-675 cm⁻¹ regions.
-
Table 3: Key IR Absorption Bands (cm⁻¹) for Dibromoanisole Isomers
| Vibrational Mode | 2,4-Dibromoanisole[3][4] | 2,6-Dibromoanisole (Expected) | 3,5-Dibromoanisole[5] |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch (-OCH₃) | ~2950, 2850 | ~2950, 2850 | ~2950, 2850 |
| Aromatic C=C Stretch | ~1580, 1470 | ~1570, 1450 | ~1570, 1420 |
| C-O Stretch | ~1250 | ~1240 | ~1230 |
| C-H Out-of-Plane Bending | ~860, 800 | ~780 | ~850, 670 |
| C-Br Stretch | Below 600 | Below 600 | Below 600 |
Experimental Protocol: Acquiring FT-IR Spectra (KBr Pellet Method)
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio.
Causality Behind Experimental Choices in MS
Electron ionization at 70 eV is the standard method for generating mass spectra for library matching and structural elucidation of small organic molecules. This energy is sufficient to cause reproducible fragmentation, creating a unique "fingerprint" for each compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
Mass Spectral Comparison
The most striking feature in the mass spectra of all dibromoanisole isomers is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, a compound containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.
-
Molecular Ion (M⁺): All three isomers will have a molecular ion cluster with the most abundant peaks at m/z 264, 266, and 268, corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: The fragmentation patterns can provide further clues to the isomeric structure. A common fragmentation pathway for anisoles is the loss of a methyl radical (•CH₃) to form a bromophenoxy cation, followed by the loss of carbon monoxide (CO).
-
[M - CH₃]⁺: A peak corresponding to the loss of a methyl group (m/z 249, 251, 253) is expected for all isomers.
-
[M - CH₃ - CO]⁺: Subsequent loss of CO would lead to a bromophenyl cation fragment (m/z 221, 223, 225).
-
Further fragmentation may involve the loss of bromine atoms.
-
While the major fragments may be similar, the relative intensities of these fragments can differ between the isomers due to the varying stability of the resulting cations.
Table 4: Key Mass Spectrometry Data for Dibromoanisole Isomers
| m/z | Ion | 2,4-Dibromoanisole[3][6] | 2,6-Dibromoanisole (Expected) | 3,5-Dibromoanisole[5] |
| 264, 266, 268 | [M]⁺ | Present (1:2:1 ratio) | Present (1:2:1 ratio) | Present (1:2:1 ratio) |
| 249, 251, 253 | [M - CH₃]⁺ | Present | Present | Present |
| 221, 223, 225 | [M - CH₃ - CO]⁺ | Present | Present | Present |
| 142 | [C₆H₃Br]⁺ | Present | Present | Present |
| 63 | [C₅H₃]⁺ | Present | Present | Present |
Experimental Protocol: Acquiring Electron Ionization Mass Spectra
Caption: Workflow for electron ionization mass spectrometry analysis.
Conclusion
The differentiation of dibromoanisole isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with the number of signals, chemical shifts, and coupling constants directly reflecting the symmetry and electronic environment of each isomer. IR spectroscopy offers valuable complementary information, particularly through the analysis of C-H out-of-plane bending vibrations in the fingerprint region. Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic isotopic pattern of two bromine atoms serving as a clear indicator. By carefully analyzing the data from these three methods, researchers can confidently identify and distinguish between the various isomers of dibromoanisole, ensuring the integrity and success of their scientific endeavors.
References
- 1. 2,6-DIBROMOANISOLE | 38603-09-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-DIBROMOANISOLE(21702-84-1) IR Spectrum [chemicalbook.com]
- 5. 3,5-Dibromoanisole | C7H6Br2O | CID 11021812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 2,4-dibromo-1-methoxy- [webbook.nist.gov]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dibromoanisole
This guide provides a comprehensive operational plan for the safe handling of 2,3-Dibromoanisole, a halogenated aromatic compound. The protocols herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every procedural step mitigates risk and reinforces a culture of laboratory safety.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Before any container is opened, a thorough understanding of the potential hazards is paramount. This compound, like many halogenated aromatic compounds, presents specific risks that dictate our choice of personal protective equipment (PPE).[1] The primary routes of exposure are inhalation of vapors and direct contact with skin or eyes.[1]
While a specific, universally adopted GHS classification for this compound is not consistently available across all vendors, data for structurally similar compounds like dibromoanisole and bromoanisole isomers suggest a clear hazard profile.[2][3] We will proceed with a conservative assessment based on this analogous data.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality for PPE Selection |
| Skin Irritation | Irritant (GHS07) | Warning | H315: Causes skin irritation.[3] | Halogenated aromatics can defat the skin, leading to irritation and dermatitis.[4] Impervious gloves and a lab coat are required to prevent direct contact. |
| Serious Eye Irritation | Irritant (GHS07) | Warning | H319: Causes serious eye irritation.[3] | Splashes can cause significant, potentially lasting eye damage. Chemical splash goggles are the minimum requirement. |
| Respiratory Irritation | Irritant (GHS07) | Warning | H335: May cause respiratory irritation.[3] | Inhalation of vapors can irritate the respiratory tract.[1] All handling of solids and solutions must occur within a certified chemical fume hood. |
| Acute Oral Toxicity | Irritant (GHS07) | Warning | H302: Harmful if swallowed.[2] | While direct ingestion is unlikely in a lab setting, this underscores the compound's systemic toxicity and the importance of preventing hand-to-mouth contamination via proper glove usage and hygiene. |
Section 2: The Hierarchy of Controls - Your First Line of Defense
PPE is the last line of defense. Its use assumes that more effective control measures are already in place. The hierarchy of controls is a fundamental concept in chemical safety that prioritizes risk-mitigation strategies.
Caption: Diagram 1: The Hierarchy of Controls.
For handling this compound, the most critical engineering control is the mandatory use of a properly functioning chemical fume hood . This contains vapors at the source, drastically reducing the risk of inhalation. Administrative controls include this standard operating procedure (SOP) and documented training for all personnel.
Section 3: Core PPE Requirements: A Head-to-Toe Protocol
Adherence to the OSHA standard on Personal Protective Equipment (29 CFR 1910.132) is mandatory.[5][6][7] This requires employers to perform a hazard assessment and provide appropriate PPE.[5][7][8]
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[9]
-
Enhanced Precaution: When handling larger volumes (>500 mL) or if there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[4][9] The face shield protects the entire face from splashes that could otherwise cause skin irritation or burns.
Skin Protection - Gloves
The selection of appropriate gloves is critical and must be based on chemical compatibility, not just availability. Halogenated aromatic compounds can degrade common glove materials.
-
For Incidental Contact (Splashes):
-
Material: Nitrile rubber.
-
Thickness: Minimum of 5 mils.
-
Protocol: Use double gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation or pinholes before each use.[10]
-
-
For Extended Contact or Immersion:
-
Material: Heavier-duty gloves such as Neoprene or Viton® are recommended. These materials generally offer longer breakthrough times for halogenated compounds.[11]
-
Protocol: Always consult the glove manufacturer's specific chemical resistance chart for data on this compound or similar chemicals.[12][13] Breakthrough time—the time it takes for the chemical to permeate the glove material—is the most critical factor.[12]
-
Table 2: General Glove Compatibility for Halogenated Aromatics
| Glove Material | Splash Protection | Immersion Protection | General Recommendation |
| Nitrile | Good | Poor to Fair | Suitable for splash protection only. Change immediately upon contact.[14] |
| Neoprene | Excellent | Good | Recommended for transferring larger quantities or when prolonged contact is possible. |
| Viton® | Excellent | Excellent | Offers superior resistance but may be less dexterous. Ideal for high-risk operations. |
| Latex | Poor | Not Recommended | Provides poor protection against many organic solvents and can cause allergic reactions.[9] |
| PVC | Poor | Not Recommended | Known to offer little protection against many chemical exposures.[9] |
Protocol for Glove Removal (to avoid cross-contamination):
-
With your gloved left hand, pinch the outside cuff of the right glove.
-
Peel the right glove off, turning it inside-out. Hold the removed glove in your gloved left hand.
-
Slide your now-ungloved right index finger under the cuff of the left glove. Be careful not to touch the outside of the glove.
-
Peel the left glove off, turning it inside-out and enclosing the first glove.
-
Dispose of both gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
Skin Protection - Body
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a closed front is mandatory.[9] Cuffs should be snug to prevent accidental contact with chemicals.
-
Apron: For procedures involving large quantities or a high risk of splashing, a chemically resistant apron made of rubber or neoprene should be worn over the lab coat.[10]
-
Clothing and Footwear: Full-length pants and closed-toe shoes that completely cover the foot are required at all times in the laboratory.[10][11]
Respiratory Protection
All work with this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation.[11] A respirator is generally not required for standard laboratory operations.
However, a respirator is necessary under specific circumstances:
-
Emergency Situations: Such as a large spill outside of a fume hood.
-
Inadequate Ventilation: If engineering controls fail or are not available.
In these cases, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[11] Use of a respirator necessitates enrollment in a formal respiratory protection program, which includes medical evaluation and annual fit testing, as mandated by OSHA (29 CFR 1910.134).
Section 4: Operational and Disposal Plans
Standard Handling Workflow
This workflow ensures that safety checks are integrated into the standard handling procedure.
Caption: Diagram 2: Chemical Handling Workflow.
Emergency Protocol: Spill Management
For small spills (<100 mL) inside a chemical fume hood:
-
Alert: Notify personnel in the immediate area.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or commercial spill pads) to dike the spill and prevent it from spreading.[15][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb: Slowly add absorbent material from the outside of the spill inward.[15]
-
Collect: Once fully absorbed, use non-sparking tools (e.g., plastic scoops) to collect the material into a designated, labeled hazardous waste container.[15][16]
-
Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent (like acetone), followed by soap and water.[17] Collect all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container for pickup by institutional environmental health and safety personnel.
For large spills, spills outside of a fume hood, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's emergency response team immediately.
Waste Disposal
-
Chemical Waste: All waste containing this compound, including rinsate from glassware, must be collected as halogenated organic waste .[11] It must never be mixed with non-halogenated waste or poured down the drain.
-
Contaminated PPE: Used gloves, disposable aprons, and heavily contaminated lab coats must be disposed of as solid hazardous waste.
Section 5: PPE Doffing (Removal) Sequence
Removing PPE in the correct order is crucial to prevent contaminating your skin and clothes.
Caption: Diagram 3: Post-Handling PPE Removal.
By integrating these protocols into your daily laboratory operations, you create a robust safety system that protects you and your colleagues. Trust in the procedure, verify your equipment, and always prioritize safety above all else.
References
- 1. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 2. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemdmart.com [chemdmart.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. OSHA Personal Protective Equipment (PPE) 1910.132 General Requirements [selectsafetysales.com]
- 6. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 7. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. pppmag.com [pppmag.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. envirosafetyproducts.com [envirosafetyproducts.com]
- 13. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 16. web04.hli.ubc.ca [web04.hli.ubc.ca]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
